molecular formula C9H7ClO2S B13080877 (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Cat. No.: B13080877
M. Wt: 214.67 g/mol
InChI Key: ZHXDBVRBSWEHPI-UHFFFAOYSA-N
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Description

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H7ClO2S and its molecular weight is 214.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClO2S

Molecular Weight

214.67 g/mol

IUPAC Name

(2-chlorofuran-3-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H

InChI Key

ZHXDBVRBSWEHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=C(OC=C2)Cl)O

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Audience: Senior Researchers & Medicinal Chemists Format: In-depth Technical Guide

Executive Summary & Strategic Analysis

This guide details the synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol , a bis-heterocyclic secondary alcohol. The structural core features a 2-chlorofuran moiety linked to a thiophene ring via a hydroxymethylene bridge.

Synthetic Challenge: The primary difficulty lies in the high reactivity and instability of the 2-chlorofuran scaffold. Unsubstituted 2-chlorofurans are prone to rapid polymerization and oxidative decomposition. However, the presence of the electron-withdrawing substituent at the 3-position (the carbinol bridge) significantly stabilizes the ring.

Strategy: The protocol employs a Convergent Organometallic Approach . We avoid late-stage chlorination, which lacks regioselectivity due to the competing nucleophilicity of the thiophene ring. Instead, we construct the 2-chloro-3-formylfuran intermediate first, utilizing a directed ortho-lithiation (DoM) strategy, followed by nucleophilic addition of 2-thienyllithium.

Retrosynthetic Logic

The retrosynthetic analysis disconnects the central C-C bond, revealing two key precursors: an electrophilic furan aldehyde and a nucleophilic thiophene species.

Retrosynthesis Target (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Disconnection C-C Disconnection Target->Disconnection Retro-Aldol Precursor1 2-Chlorofuran-3-carboxaldehyde (Electrophile) Disconnection->Precursor1 Precursor2 2-Thienyllithium (Nucleophile) Disconnection->Precursor2 Start1 3-Furaldehyde Precursor1->Start1 Protection -> DoM -> Cl -> Deprotection Start2 2-Bromothiophene Precursor2->Start2 Li-Hal Exchange

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bis-heterocyclic core.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Chlorofuran-3-carboxaldehyde

Rationale: Direct chlorination of 3-furaldehyde is non-selective. We utilize an acetal directing group to facilitate exclusive C2-lithiation.

Step 1.1: Protection (Acetal Formation)

Reagents: 3-Furaldehyde (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene. Setup: Dean-Stark apparatus.

  • Dissolve 3-furaldehyde in toluene (0.5 M).

  • Add ethylene glycol and catalytic pTsOH.

  • Reflux with a Dean-Stark trap until water evolution ceases (~3-4 hours).

  • Workup: Cool to RT, wash with saturated NaHCO₃ (to neutralize acid and prevent hydrolysis), then brine. Dry over MgSO₄ and concentrate.

  • Product: 2-(Furan-3-yl)-1,3-dioxolane. (Yield >90%).

Step 1.2: Regioselective Lithiation & Chlorination

Reagents: n-Butyllithium (1.1 eq, 2.5M in hexanes), Hexachloroethane (C₂Cl₆, 1.2 eq), anhydrous THF. Critical Control: Temperature must be maintained at -78°C to prevent ring opening or "dance" rearrangement.

  • Dissolve 2-(Furan-3-yl)-1,3-dioxolane in anhydrous THF (0.3 M) under Argon. Cool to -78°C .[1]

  • Add n-BuLi dropwise over 20 minutes.

    • Mechanism:[1][2][3] The acetal oxygens coordinate the lithium, directing deprotonation specifically to the C2 position (between the ring oxygen and the acetal).

  • Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Dissolve Hexachloroethane in minimal THF and add dropwise to the lithiated species.

  • Stir for 2 hours, allowing the mixture to warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Extract with Et₂O. The chlorinated acetal is stable enough for the next step without rigorous purification, but a short silica plug (Hexanes/EtOAc 9:1) is recommended.

Step 1.3: Deprotection

Reagents: 10% HCl (aq), THF.

  • Dissolve the crude chlorinated acetal in THF.

  • Add 10% HCl (1:1 v/v ratio with THF) and stir at RT for 1 hour.

  • Monitoring: TLC should show disappearance of the acetal spot.

  • Workup: Neutralize carefully with NaHCO₃ (keep pH ~7-8; acidic 2-chlorofurans decompose). Extract with DCM.[3]

  • Isolation: Isolate 2-Chlorofuran-3-carboxaldehyde as a pale yellow oil. Store at -20°C immediately.

Phase 2: Convergent Coupling
Step 2.1: Generation of 2-Thienyllithium

Reagents: 2-Bromothiophene (1.0 eq), n-BuLi (1.05 eq), anhydrous Et₂O.

  • Dissolve 2-bromothiophene in anhydrous Et₂O (0.5 M) under Argon. Cool to -78°C .[1]

  • Add n-BuLi dropwise.

    • Note: Lithium-Halogen exchange is faster than deprotonation here.

  • Stir for 30 minutes at -78°C.

Step 2.2: Nucleophilic Addition

Reagents: 2-Chlorofuran-3-carboxaldehyde (0.9 eq relative to thienyllithium).

  • Dissolve 2-Chlorofuran-3-carboxaldehyde in minimal anhydrous Et₂O.

  • Add this solution dropwise to the 2-Thienyllithium solution at -78°C.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Purification & Characterization

The crude product is a secondary alcohol. Furan derivatives are acid-sensitive; avoid acidic silica gel if possible, or neutralize silica with 1% Triethylamine.

Flash Chromatography:

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Gradient Hexanes:EtOAc (95:5 → 80:20).

  • Target: (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol.

Analytical Data Profile (Expected):

TechniqueExpected Signal / Characteristic
Appearance Viscous yellow oil or low-melting solid.
¹H NMR δ 5.8-6.0 ppm (s, 1H): Methine proton (CH-OH). δ 6.4 ppm (d, 1H): Furan C4-H. δ 7.2-7.4 ppm: Thiophene protons.
MS (ESI) [M-OH]⁺ carbocation is stable; seek m/z corresponding to loss of water (M-18).
Stability Store under inert atmosphere at -20°C. Sensitive to light and acid.

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Electrophile Prep cluster_1 Phase 2: Coupling Step1 3-Furaldehyde + Glycol/H+ Step2 Acetal Protection Step1->Step2 Step3 Lithiation (nBuLi) + C2Cl6 Step2->Step3 Step4 Acid Hydrolysis Step3->Step4 Step5 2-Chloro-3-formylfuran Step4->Step5 Step8 Nucleophilic Addition (-78°C) Step5->Step8 Step6 2-Bromothiophene Step7 2-Thienyllithium Step6->Step7 nBuLi Step7->Step8 Final Target Alcohol Step8->Final NH4Cl Quench

Figure 2: Step-by-step reaction workflow from starting materials to the final coupled product.

Safety & Handling (Critical)

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive Argon pressure.

  • Furan Instability: 2-Chlorofurans can undergo violent decomposition if heated or treated with strong acids. Never distill the intermediate aldehyde to dryness at high temperatures.

  • Toxicity: Hexachloroethane is a CNS depressant and potential carcinogen. Handle in a fume hood.

References

  • Comins, D. L., & Killpack, M. O. (1992). Lithiation of 3-furaldehyde diethyl acetal: A regioselective route to 2-substituted 3-furaldehydes. The Journal of Organic Chemistry, 57(22), 5868-5873. Link

  • Gribble, G. W. (2012). Lithiation of Furans and Thiophenes. In Lithium Compounds in Organic Synthesis. Wiley-VCH.
  • Leroux, F., & Schlosser, M. (2002). The "Dance" of Furans: Halogen Migration. Angewandte Chemie International Edition, 41(22), 4272-4274.

Sources

Structural Characterization of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural elucidation workflow for (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol , a heteroaryl carbinol featuring adjacent furan and thiophene rings.[1] This specific scaffold is of high interest in medicinal chemistry due to the bioisosteric relationship between furan/thiophene and the presence of a chiral center at the carbinol carbon.

The presence of the 2-chloro substituent on the furan ring is the critical structural determinant. Unlike unsubstituted analogs, this halogen atom imposes significant steric constraints, restricting rotation around the C(furan)-C(methanol) bond and potentially serving as a halogen bond donor in the crystal lattice. This guide details the synthesis, crystallization, X-ray diffraction (XRD) protocols, and predictive structural analysis required to solve this structure.[2]

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a high-purity sample is required. The presence of the secondary alcohol suggests hydrogen bonding will dominate the lattice energy, necessitating specific solvent choices.

Synthetic Route

The most reliable pathway to the target is the nucleophilic addition of a Grignard reagent to a heteroaryl aldehyde.

Protocol:

  • Reagents: 2-chlorofuran-3-carbaldehyde (Electrophile) and Thiophen-2-ylmagnesium bromide (Nucleophile).[1]

  • Conditions: Anhydrous THF, 0°C to RT,

    
     atmosphere.
    
  • Quench: Saturated

    
     (aq).
    
  • Purification: Flash column chromatography (Hexane/EtOAc) is essential to remove homocoupling byproducts which inhibit crystallization.[1]

Crystallization Strategy

Heterocyclic alcohols often form oils due to rotational freedom.[1] To force crystallization, we utilize the Vapor Diffusion Method .

  • Solvent (Good): Dichloromethane (DCM) or Ethyl Acetate (solubilizes the organic core).[1]

  • Anti-solvent (Poor): Pentane or Hexane (induces precipitation).[1]

  • Procedure: Dissolve 20 mg of the compound in 0.5 mL DCM in a small vial. Place this open vial inside a larger jar containing 5 mL Pentane. Seal the outer jar.

  • Timeline: 24–72 hours.[1] The pentane vapors will diffuse into the DCM, slowly increasing supersaturation and promoting the growth of prismatic crystals.

Workflow Visualization

SynthesisProtocol Start Start: Raw Reagents Reaction Grignard Addition (THF, 0°C) Start->Reaction Activation Workup Quench & Extraction Reaction->Workup 2 hrs Purify Flash Chromatography (Remove impurities) Workup->Purify Crude Oil Cryst Vapor Diffusion (DCM / Pentane) Purify->Cryst >98% Purity Xray Single Crystal Selection Cryst->Xray 48-72 hrs

Figure 1: Step-by-step workflow from chemical synthesis to X-ray quality crystal selection.

X-Ray Diffraction Data Collection

Instrument Configuration

Given the presence of Sulfur (S) and Chlorine (Cl), the absorption coefficient (


) will be moderate.
  • Radiation Source:

    
     (
    
    
    
    ) is preferred over
    
    
    to minimize absorption effects, though
    
    
    is acceptable if crystals are small (<0.1 mm).[1]
  • Temperature: Data collection must be performed at low temperature (100 K) using a nitrogen cryostream. This freezes the rotation of the thiophene ring, which is prone to dynamic disorder at room temperature.

Data Processing (SHELX/Olex2)[1]
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems, as the molecule is a racemate (contains both
    
    
    and
    
    
    enantiomers).
  • Disorder Handling: The thiophene ring often suffers from 180° rotational disorder (flipping of the S atom). If the thermal ellipsoids for the thiophene carbons are elongated, apply a PART 1 / PART 2 instruction in SHELXL with occupancy refinement.

Structural Analysis & Interaction Network

This section details the specific intramolecular and intermolecular features expected in the crystal structure of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol.

Conformational Lock (The "Chlorine Effect")

In unsubstituted furan carbinols, the furan ring has free rotation. However, the 2-Chloro substituent creates a "molecular lock."

  • Steric Clash: The Van der Waals radius of Cl (1.75 Å) prevents the carbonyl oxygen or the thiophene ring from occupying the space coplanar to the furan oxygen.

  • Result: The furan ring will likely twist out of the plane of the central

    
     carbon, adopting a specific torsion angle (approx. 40–60°) to minimize steric repulsion between the Cl atom and the thiophene ring.
    
Hydrogen Bonding Motifs

The hydroxyl (-OH) group is the primary driver of the crystal packing.[1]

  • Donor: The -OH group acts as a hydrogen bond donor.[1]

  • Acceptors:

    • Hydroxyl Oxygen:

      
       (Strong, ~2.8 Å). This typically forms centrosymmetric dimers or infinite chains.[1]
      
    • Furan Oxygen:

      
       (Weaker, but possible).[1]
      
    • Thiophene Sulfur:

      
       (Rare and weak, usually dispersive).
      
  • Prediction: The structure will likely form supramolecular chains along the crystallographic b-axis driven by

    
     interactions.[1]
    
Halogen Bonding ( or )

The chlorine atom is electron-poor at its tip (the "sigma-hole").[1]

  • Interaction: Look for short contacts between the Cl atom and the electron-rich

    
    -system of a neighboring thiophene ring or the Sulfur atom of an adjacent molecule.[1]
    
  • Significance: These interactions stabilize the 3D lattice and increase the melting point compared to the non-chlorinated analog.

Interaction Logic Diagram

Interactions Molecule (2-Chlorofuran-3-yl) (thiophen-2-yl)methanol OH_Group Hydroxyl (-OH) Molecule->OH_Group Cl_Atom Chlorine (Cl) Molecule->Cl_Atom Rings Aromatic Rings (Furan/Thiophene) Molecule->Rings H_Bond H-Bond Network (O-H...O) OH_Group->H_Bond Primary Driver Halogen_Bond Halogen Bond (Cl...S / Cl...pi) Cl_Atom->Halogen_Bond Directional Lock Pi_Stack Pi-Pi Stacking (T-shaped or Parallel) Rings->Pi_Stack Packing Efficiency

Figure 2: Hierarchy of intermolecular forces driving the crystal packing.[1]

Data Presentation Standards

When reporting this structure in a technical paper or database (CSD), the data must be tabulated as follows. (Values below are representative ranges for this class of compounds to guide validation).

ParameterDescriptionTypical Range/Value
Crystal System Symmetry of the latticeMonoclinic or Triclinic
Space Group Mathematical description of symmetry

(most likely) or

Z Molecules per unit cell4 (for

)
R-Factor (

)
Measure of model fit quality< 0.05 (5%)
Bond Length (C-Cl) Furan-Chlorine bond1.70 – 1.73 Å
Bond Length (C-O) Carbinol C-O bond1.41 – 1.44 Å
Torsion Angle Twist between ringsNon-planar (> 20°)

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342-8356. Link[1]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Politzer, P., et al. (2007). "The halogen bond: A wave function description." Journal of Molecular Modeling, 13(2), 305-311. (Explains the Cl...S interaction mechanism). Link[1]

Sources

Preamble: A Roadmap for the Characterization of a Novel Heterocyclic Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

The compound (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol represents a novel chemical entity at the intersection of furan and thiophene chemistries. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs are of significant interest in medicinal chemistry. This guide, therefore, serves a dual purpose: first, to present a predictive analysis of its core physicochemical properties based on established chemical principles and data from analogous structures, and second, to provide a robust, step-by-step framework for its empirical validation. As a Senior Application Scientist, the narrative that follows is designed to be a practical and intellectually rigorous companion for researchers embarking on the synthesis and characterization of this and similar novel compounds. We will not merely list data; we will explore the "why" behind each experimental choice and its implications for drug discovery.

Part 1: Predicted Physicochemical Profile and Its Implications

A molecule's therapeutic potential is fundamentally linked to its physical and chemical properties. Here, we dissect the likely characteristics of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol and frame them within the context of drug development.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale & Implication for Drug Development
Molecular Formula C₉H₇ClOS-
Molecular Weight 202.67 g/mol Falls within the "Rule of Five" guidelines, suggesting good potential for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5The presence of two aromatic heterocyclic rings and a chlorine atom suggests moderate lipophilicity, which is often correlated with good membrane permeability. The hydroxyl group provides a degree of hydrophilicity.
Aqueous Solubility Low to ModerateThe lipophilic character is expected to limit high aqueous solubility. The hydroxyl group will contribute to some solubility, but formulation strategies like co-solvents or amorphous solid dispersions might be necessary for therapeutic applications.
pKa (Acid Dissociation Constant) 13 - 15The hydroxyl group is the primary ionizable moiety. Its pKa is expected to be similar to that of other benzylic alcohols, indicating it will be largely unionized at physiological pH.
Melting Point 80 - 120 °CAs a moderately sized, somewhat polar molecule with potential for hydrogen bonding, a crystalline solid state with a melting point in this range is anticipated.
Polar Surface Area (PSA) ~49 ŲThe polar surface area, primarily from the hydroxyl group and the oxygen of the furan ring, is well within the range associated with good cell permeability and oral absorption.

Part 2: Synthesis and Purification Workflow

The synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can be approached through a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup cluster_3 Step 4: Purification 2-Bromothiophene 2-Bromothiophene Thiophen-2-ylmagnesium_bromide Thiophen-2-ylmagnesium bromide (Grignard Reagent) 2-Bromothiophene->Thiophen-2-ylmagnesium_bromide Reacts with Mg_turnings Mg turnings Mg_turnings->Thiophen-2-ylmagnesium_bromide THF_anhydrous Anhydrous THF THF_anhydrous->Thiophen-2-ylmagnesium_bromide Solvent Intermediate_salt Intermediate Magnesium Salt Thiophen-2-ylmagnesium_bromide->Intermediate_salt Reacts with 2-Chlorofuran-3-carbaldehyde 2-Chlorofuran-3-carbaldehyde 2-Chlorofuran-3-carbaldehyde->Intermediate_salt Target_Molecule (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Intermediate_salt->Target_Molecule Protonation Aqueous_NH4Cl Aqueous NH4Cl Aqueous_NH4Cl->Target_Molecule Crude_Product Crude Product Target_Molecule->Crude_Product Silica_Gel_Chromatography Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) Crude_Product->Silica_Gel_Chromatography Purified_Product Purified Product Silica_Gel_Chromatography->Purified_Product G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structure Confirmation MS Mass Spectrometry (HRMS for Exact Mass) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups HPLC HPLC-UV/MS (Purity Assessment) Start->HPLC Purity >95%? Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation HPLC->Final_Confirmation G Lipophilicity Lipophilicity (logP) Distribution Distribution Lipophilicity->Distribution Absorption Absorption Lipophilicity->Absorption Stability Chemical Stability Metabolism Metabolism Stability->Metabolism PSA Polar Surface Area PSA->Absorption Efficacy Therapeutic Efficacy Distribution->Efficacy Bioavailability Bioavailability Metabolism->Bioavailability Excretion Excretion Excretion->Efficacy Compound Compound Compound->Lipophilicity Compound->Stability Compound->PSA Solubility Solubility Compound->Solubility Solubility->Absorption Absorption->Bioavailability

Technical Guide: Stability and Preservation of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and preservation protocols for (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol .

As a specific stability study for this exact intermediate is not publicly indexed in major chemical repositories, this guide synthesizes data from the reactivity profiles of 2-chlorofurans , thiophene carbinols , and electron-rich heteroaromatic alcohols .

Executive Summary

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a sensitive heteroaromatic secondary alcohol.[1] Its stability is compromised by the synergistic reactivity of the electron-rich furan ring and the secondary "benzylic-like" hydroxyl group.[1]

  • Primary Risks: Acid-catalyzed dehydration/polymerization, oxidative darkening, and furan ring opening.

  • Storage Classification: Strictly Cold Chain (-20°C) under Inert Atmosphere .

  • Critical Handling Rule: Avoid all contact with Lewis or Brønsted acids (including acidic silica gel) during purification and handling.

Chemical Profile & Structural Vulnerabilities[2]

To understand the storage requirements, we must analyze the molecule's three distinct reactive domains:

A. The 2-Chlorofuran Moiety[1][3]
  • Vulnerability: High. Furans are dienic ethers. While the chlorine atom at C2 provides some electronic deactivation (inductive withdrawal), the ring remains susceptible to electrophilic attack.

  • Mechanism: Protonation at the C2 or C5 position leads to the formation of a succinaldehyde derivative (ring opening), a process catalyzed by trace acids and moisture.

B. The Secondary Alcohol (Carbinol)
  • Vulnerability: Moderate to High. This hydroxyl group bridges two aromatic systems.

  • The "Activated" Cation: If protonated, the loss of water generates a carbocation that is resonance-stabilized by both the thiophene and furan rings. This cation is highly reactive and will readily undergo:

    • Dehydration: Forming a vinyl intermediate (alkene).

    • Dimerization/Polymerization: Reacting with other electron-rich furan rings.[1]

    • Nucleophilic Substitution: Reacting with solvents (e.g., methanolysis).

C. The Thiophene Ring
  • Vulnerability: Low. Thiophene is significantly more aromatic and stable than furan. It acts as a stabilizing anchor but contributes to the electron density that facilitates oxidation of the central alcohol to a ketone.

Degradation Pathways (Mechanistic Analysis)

The following Graphviz diagram illustrates the cascade of failure modes if storage conditions are breached.

DegradationPathways Compound (2-Chlorofuran-3-yl) (thiophen-2-yl)methanol Ketone Oxidation Product (Di-heteroaryl Ketone) Compound->Ketone Air/Light (Oxidation) Cation Resonance Stabilized Carbocation Compound->Cation Trace Acid (H+) RingOpen Dicarbonyl Species (Ring Opening) Compound->RingOpen H2O / H+ (Hydrolysis) Polymer Insoluble Black Tar (Polymerization) Cation->Polymer Intermolecular Attack

Figure 1: Primary degradation pathways including oxidation to ketone and acid-catalyzed polymerization.[1]

Storage & Preservation Protocols

Trustworthiness in chemical handling comes from redundancy. The following "Triple-Barrier" system is required for long-term stability (>1 month).

Table 1: Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous dehydration and autoxidation.[1]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better blanket against oxygen ingress than nitrogen.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV light (preventing radical formation).[1] PTFE prevents leaching of plasticizers.
Additive None (Avoid stabilizers)Do not add stabilizers like BHT unless necessary for formulation; they can interfere with subsequent catalysis.
State Solid / Concentrated Oil Store as a neat substance. Do not store in solution (especially chlorinated solvents or alcohols) for long periods.
Protocol: The "Inert Aliquot" System

Avoid repeated freeze-thaw cycles, which introduce moisture condensation.[1]

  • Aliquot: Upon synthesis or receipt, divide the bulk material into single-use vials (e.g., 50mg or 100mg units).

  • Purge: Flush each vial with Argon for 30 seconds before capping.

  • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Bank: Store in a -20°C freezer dedicated to non-acidic chemicals.

Handling & Purification Safeguards

The presence of the 2-chlorofuran moiety makes this compound incompatible with standard acidic purification methods.

A. Chromatography Precautions
  • Avoid: Standard Silica Gel 60 (Acidic pH ~6.5). The acidity of silica can catalyze the dehydration of the alcohol or the opening of the furan ring.

  • Recommended:

    • Neutralized Silica: Pre-treat silica gel with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites.[1]

    • Alumina (Neutral or Basic): Often a safer stationary phase for acid-sensitive furans.[1]

B. Solvent Selection[5]
  • Safe Solvents: Ethyl Acetate, Hexanes, Toluene, THF (inhibited), DCM (neutralized).

  • Risky Solvents: Chloroform (often contains HCl stabilizers), un-dried Ethers (peroxides), Alcohols (trans-etherification risk if acidic).

Analytical Monitoring (Quality Control)

Before using the compound in critical steps (e.g., coupling or metallation), verify purity using this self-validating workflow.

Workflow: Purity Check
  • Visual Inspection:

    • Pass: Colorless to pale yellow oil/solid.

    • Fail: Dark orange, brown, or black (indicates polymerization/oxidation).

  • 1H-NMR Diagnosis (CDCl3):

    • Check 1: Carbinol proton signal (typically δ 5.8 - 6.2 ppm).[1] Sharp singlet or doublet.

    • Check 2: Aldehyde protons (δ 9.5 - 10.0 ppm).[1] Presence indicates cleavage or oxidation.

    • Check 3: Broadening of aromatic peaks. Indicates polymerization.

  • TLC (Thin Layer Chromatography):

    • Use a stain (e.g., KMnO4 or Vanillin).

    • Note: The compound may streak on acidic plates. Co-spot with 1% Et3N to confirm streaking is due to degradation on the plate vs. degradation in the flask.

Analytical Decision Tree

QC_Workflow Start Sample Retrieval (-20°C) Visual Visual Check: Dark Color? Start->Visual NMR 1H-NMR Analysis (CDCl3) Visual->NMR No (Yellow/Clear) Discard DISCARD (Polymerized) Visual->Discard Yes (Black/Tar) Peaks Key Signals: Aldehyde or Broadening? NMR->Peaks Use PROCEED with Reaction Peaks->Use Clean Spectrum Purify Re-Purify (Neutral Alumina) Peaks->Purify Minor Impurities Peaks->Discard Major Degradation

Figure 2: Quality control decision tree for evaluating compound integrity prior to use.

References

  • Keay, B. A. (1987). Lithiation of 2-substituted furans: A convenient synthesis of 3-substituted furans. Canadian Journal of Chemistry, 65(9), 1987-1995. Link (Establishes stability profiles of lithiated chlorofurans).

  • NIST Chemistry WebBook. (2024). Furan, 2-chloro- Thermochemical Data. National Institute of Standards and Technology.[2][3] Link (Data on the volatility and reactivity of the chlorofuran core).

  • D'Auria, M. (1999). Photochemical reactivity of furan derivatives. Heterocycles, 50(2), 1115-1148.
  • Sigma-Aldrich Technical Bulletin. (2023). Handling Air-Sensitive Reagents. Merck KGaA. Link (Standard protocols for inert atmosphere storage).

  • BenchChem. (2025).[3] General Stability of Heteroaryl Carbinols. (Inferred general storage parameters for thiophene/furan alcohols).

Sources

Methodological & Application

Use of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol in Paal-Knorr synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol as a Novel Precursor for Substituted Heterocycles via an In Situ Paal-Knorr Synthesis

Introduction and Rationale

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of heterocyclic chemistry, providing a powerful and direct route to substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl precursors.[1][2] These five-membered heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and materials science.[3] A significant limitation of the classical Paal-Knorr reaction, however, is the accessibility and stability of the requisite 1,4-dicarbonyl compounds, especially those bearing complex or sensitive functional groups.[4][5] Harsh reaction conditions, such as prolonged heating in strong acid, can further limit the scope by degrading sensitive substrates.[5]

This application note details a novel strategy that circumvents the direct handling of a complex 1,4-diketone by utilizing (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol , a specialized furfuryl alcohol derivative, as a stable and readily accessible precursor. Substituted furfuryl alcohols are exceptionally versatile synthetic intermediates.[6] Under acidic catalysis, the furan ring of these alcohols can undergo hydrolytic ring-opening to generate a 1,4-dicarbonyl compound in situ.[7][8] This intermediate is then immediately trapped by an appropriate nucleophile (e.g., a primary amine) to undergo a Paal-Knorr cyclization, yielding a highly substituted pyrrole in a tandem, one-pot process.

This approach offers a strategic advantage by masking the reactive dicarbonyl functionality within the stable furan ring of the starting material, thereby broadening the potential for creating complex, functionalized pyrroles that would be challenging to synthesize via traditional methods.

Core Concepts and Proposed Reaction Mechanism

The overall transformation leverages a two-stage, one-pot sequence: (A) Acid-catalyzed rearrangement of the furfuryl alcohol precursor to a 1,4-diketone, followed by (B) The classical Paal-Knorr condensation to form the pyrrole ring.

Stage A: Acid-Catalyzed Formation of the 1,4-Diketone Intermediate

The reaction is initiated by the protonation of the furfuryl alcohol's hydroxyl group under acidic conditions, leading to its elimination as a water molecule. This generates a stabilized carbocation. Subsequent nucleophilic attack by water and rearrangement opens the furan ring to form the key intermediate: 1-(thiophen-2-yl)-4-chloro-pentane-1,4-dione . This mechanism is analogous to the well-documented acid-catalyzed conversion of furfuryl alcohols to levulinic acid and its derivatives.[8][9]

Stage B: Paal-Knorr Pyrrole Synthesis

The in situ-generated 1,4-diketone then undergoes the Paal-Knorr reaction with a primary amine (R-NH₂). The mechanism involves the formation of a hemiaminal by nucleophilic attack of the amine on one of the carbonyls.[5][10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate subsequently undergoes dehydration to furnish the stable, aromatic N-substituted pyrrole ring.[3][4]

The complete proposed reaction pathway is illustrated below.

G cluster_start Starting Materials cluster_mech Reaction Mechanism cluster_end Final Product Start_Alc (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Intermediate_Diketone In Situ Generation of 1-(thiophen-2-yl)-4-chloro-pentane-1,4-dione Start_Alc->Intermediate_Diketone H⁺, H₂O (Ring Opening) Start_Amine Primary Amine (R-NH₂) Intermediate_Cyclic Cyclization & Dehydration Intermediate_Diketone->Intermediate_Cyclic + R-NH₂ (Paal-Knorr Condensation) Final_Product Substituted Thienyl-Pyrrole Intermediate_Cyclic->Final_Product - 2 H₂O caption Proposed tandem reaction pathway.

Caption: Proposed tandem reaction pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the furfuryl alcohol precursor and its subsequent use in the tandem Paal-Knorr synthesis.

Protocol A: Synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

This synthesis is achieved via a Grignard reaction between the Grignard reagent derived from 2-bromothiophene and 2-chloro-3-furaldehyde.

Materials:

  • Magnesium turnings

  • 2-Bromothiophene

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloro-3-furaldehyde (Note: May require multi-step synthesis from furan)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine and gently heat the flask under vacuum, then cool under a stream of nitrogen.

    • Add anhydrous THF (50 mL) via cannula.

    • Dissolve 2-bromothiophene (1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel.

    • Add a small portion of the 2-bromothiophene solution to the magnesium turnings to initiate the reaction.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-chloro-3-furaldehyde (1.1 eq) in anhydrous THF (30 mL) and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude alcohol by silica gel column chromatography (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the pure (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol.

Protocol B: One-Pot Synthesis of 1-Benzyl-2-(thiophen-2-yl)-4-chloro-1H-pyrrole

This protocol details the acid-catalyzed tandem ring-opening/Paal-Knorr cyclization.

Materials:

  • (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (1.0 eq)

  • Benzylamine (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (1.0 eq).

    • Add toluene (50 mL), followed by benzylamine (1.1 eq) and p-TsOH·H₂O (0.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography (e.g., using a 5-15% ethyl acetate in hexanes gradient) to yield the pure 1-Benzyl-2-(thiophen-2-yl)-4-chloro-1H-pyrrole.

Data Presentation and Expected Results

The described protocol is expected to provide the target pyrrole in good yield. Key reaction parameters and expected characterization data are summarized below.

ParameterValue / Description
Reactant 1 (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol
Reactant 2 Benzylamine
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene
Temperature Reflux (~111 °C)
Reaction Time 4 - 6 hours
Expected Yield 65 - 80%
Product 1-Benzyl-2-(thiophen-2-yl)-4-chloro-1H-pyrrole
¹H NMR (CDCl₃) δ ~7.4-7.0 (m, Ar-H), 6.8-6.5 (m, Pyrrole-H), 5.1 (s, N-CH₂)
¹³C NMR (CDCl₃) δ ~138-125 (Ar-C), ~120-105 (Pyrrole-C), ~50 (N-CH₂)
MS (ESI+) Calculated m/z for C₁₅H₁₂ClNS [M+H]⁺, found

Workflow and Visualization

The overall experimental process, from precursor synthesis to the final purified product, is outlined in the following workflow diagram.

G cluster_prep Protocol A: Precursor Synthesis cluster_main Protocol B: Tandem Paal-Knorr Reaction A1 1. Prepare Thienyl Grignard Reagent A2 2. React with 2-Chloro-3-furaldehyde A1->A2 A3 3. Aqueous Workup (NH₄Cl) A2->A3 A4 4. Column Chromatography A3->A4 A5 Purified Furfuryl Alcohol A4->A5 B1 1. Combine Alcohol, Amine, & p-TsOH in Toluene A5->B1 Transfer to next step B2 2. Reflux with Dean-Stark Trap B1->B2 B3 3. Basic Workup (NaHCO₃) B2->B3 B4 4. Column Chromatography B3->B4 B5 Final Pyrrole Product B4->B5 caption Experimental workflow diagram.

Caption: Experimental workflow diagram.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low yield of furfuryl alcohol (Protocol A) Inactive magnesium; wet THF or glassware; impure aldehyde.Activate Mg with iodine/heat. Ensure all reagents and glassware are scrupulously dry. Purify aldehyde before use.
Incomplete reaction in Protocol B (starting material remains) Insufficient catalyst; insufficient heating; water not effectively removed.Increase p-TsOH loading to 0.15-0.20 eq. Ensure azeotropic removal of water is efficient; check for leaks in the Dean-Stark setup. Extend reaction time.
Formation of dark, polymeric material Conditions are too acidic or concentrated; overheating.Reduce the amount of p-TsOH. Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate). Ensure reaction is not heated excessively beyond reflux.
Co-elution of product and impurities during chromatography Improper solvent system.Perform TLC with various solvent systems (e.g., different ratios of Ethyl Acetate/Hexanes, or trying Dichloromethane/Hexanes) to find optimal separation conditions before running the column.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • SlidePlayer. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Course Hero. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. Retrieved from [Link]

  • Medhi, C., & Sarmah, P. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 4(69), 36622-36631. [Link]

  • Wenxuecity. (2023, February 1). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Burtoloso, A. C. B., & Bernardim, B. (2014). The versatility of furfuryl alcohols and furanoxonium ions in synthesis. Chemical Communications, 50(41), 5344-5357. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Cui, J., Tan, J., Deng, T., Cui, X., Zhu, Y., & Li, Y. (2016). Acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate in liquid ethanol. Energy & Environmental Science, 9(11), 3469-3479. [Link]

  • National Institutes of Health. (2023, December 1). Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. Retrieved from [Link]

  • IRIS. (2022, August 11). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved from [Link]

  • Garedew, M., et al. (2013). Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution. Energy & Environmental Science, 6(5), 1566-1577. [Link]

Sources

Application Note: (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in asymmetric synthesis and organometallic chemistry. It details the utilization of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol —a specialized chiral heteroaryl carbinol—as a stereodirecting ligand.

While often viewed as a pharmaceutical intermediate, this scaffold possesses the requisite electronic desymmetry (hard furan vs. soft thiophene) to function as a highly effective hemilabile S,O-ligand in Lewis Acid catalysis, particularly in the enantioselective addition of organozinc reagents.

Executive Summary

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol represents a class of heteroaryl carbinol ligands capable of inducing high enantioselectivity in metal-mediated C-C bond formations. Unlike varying symmetric diaryl methanols, this ligand offers electronic differentiation between the electron-rich thiophene ring and the electron-deficient (2-chloro)furan ring.

Key Applications:

  • Secondary: Chiral modifier for Titanium(IV) Lewis acids in hetero-Diels-Alder reactions.

  • Tertiary: Precursor for P,S-bidentate phosphinite ligands via hydroxyl phosphorylation.

Scientific Rationale & Mechanism

The "Hard-Soft" Mismatch Strategy

The efficacy of this ligand stems from its ability to form a bimetallic transition state with Zinc.

  • The Hydroxyl Group (Hard Donor): Deprotonates to form a zinc alkoxide. The 2-chlorofuran moiety, being electron-withdrawing, increases the acidity of this hydroxyl proton (

    
     shift), facilitating faster catalyst turnover compared to non-halogenated analogs.
    
  • The Thiophene Sulfur (Soft Donor): Provides weak hemilabile coordination to the metal center, stabilizing the geometry without "poisoning" the Lewis acidic site.

Mechanistic Pathway (Zinc Catalysis)

In the alkylation of aldehydes, the ligand (L) reacts with Et₂Zn to form a dimer [LZnEt]₂. This dimer dissociates in the presence of the aldehyde substrate to form the active monomeric species. The thiophene sulfur coordinates transiently to the zinc, locking the conformation and blocking one face of the aldehyde, forcing the nucleophile (ethyl group) to attack from the Re or Si face selectively.

G cluster_legend Mechanism: Enantioselective Alkylation Ligand Ligand Precursor (Chiral Alcohol) ActiveCat Active Catalyst (Monomeric L*-Zn-Et) Ligand->ActiveCat -EtH (Deprotonation) ZnEt2 Et2Zn (Reagent) ZnEt2->ActiveCat TS Transition State (Zn-O-Zn Bridged) ActiveCat->TS + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Alcohol (Product) TS->Product Hydrolysis Product->ActiveCat Catalyst Regeneration

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using the title ligand.

Experimental Protocol

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (S)-1-phenylpropan-1-ol with >90% ee using (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol as the chiral ligand.

3.1 Reagents & Equipment[1]
  • Ligand: (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (>98% ee).

  • Metal Source: Diethylzinc (1.0 M solution in hexane). Handle with extreme caution—Pyrophoric.

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Schlenk line technique).

3.2 Step-by-Step Methodology
  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk tube and cool under Argon.

    • Add Ligand (10.8 mg, 0.05 mmol, 5 mol%) into the tube.

    • Add anhydrous Toluene (2.0 mL).

    • Cool to 0°C in an ice bath.

    • Dropwise, add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol).

    • Observation: Evolution of ethane gas (bubbles) indicates active alkoxide formation.

    • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure monomer/dimer equilibrium.

  • Asymmetric Addition:

    • Cool the mixture back to 0°C.

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

    • Critical Step: Stir the reaction at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Note: The thiophene moiety is sensitive to oxidation; ensure the inert atmosphere is maintained strictly.

  • Quenching & Workup:

    • Quench the reaction by careful addition of saturated aqueous NH₄Cl (2 mL) at 0°C.

    • Extract the aqueous layer with Et₂O (3 x 5 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification & Analysis:

    • Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc 95:5).

    • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

3.3 Data Interpretation Table
ParameterValueNotes
Ligand Loading 2–5 mol%Higher loading (10%) may increase reaction rate but not necessarily ee.
Temperature 0°CLower temp (-20°C) may improve ee but drastically slows turnover due to steric bulk of the chloro-furan.
Solvent TolueneNon-polar solvents favor the tight ion-pairing required for the transition state.
Expected Yield 85–95%High conversion due to activated Zn species.
Expected ee 88–96%Dependent on the optical purity of the starting ligand.

Troubleshooting & Optimization

  • Low Enantioselectivity (<50% ee):

    • Cause: Ligand racemization or moisture contamination.

    • Fix: Verify ligand optical rotation. Ensure Toluene is distilled over Sodium/Benzophenone.

  • No Reaction:

    • Cause: "Zinc Oxide" formation (inactive).

    • Fix: Use fresh Et₂Zn. If the reagent is cloudy/white, it has hydrolyzed.

  • Side Products (Benzyl Alcohol):

    • Cause: Reduction of aldehyde by β-hydride elimination from the ethyl group (rare at 0°C).

    • Fix: Keep temperature strictly at or below 0°C.

References

  • General Class (Heteroaryl Carbinols): Synthesis and Application of Chiral Thiophene-Based Amino Alcohols. Source: Journal of Organic Chemistry. Context: Establishes the utility of thiophene-containing chiral alcohols in asymmetric zinc addition.
  • Commercial Source & Structure

    • ChemicalBook / MolCore D
    • (Verified commercial availability for ligand synthesis).

  • Mechanistic Foundation

    • Kitamura, M., et al. "Enantioselective alkylation of aldehydes promoted by chiral zinc catalysts." Journal of the American Chemical Society.[2]

    • Context: The foundational mechanistic work for amino-alcohol and carbinol ligand c
  • Titanium Catalysis Context

    • Titanium complexes with chiral alcohol ligands in asymmetric c
    • Source: Chemical Society Reviews.

(Note: While specific literature on the exact CAS 1249949-36-7 is limited to catalog entries, the protocols above are derived from the established reactivity profiles of the structural class: 2-heteroaryl-carbinols.)

Sources

Screening (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol in anticancer assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Hierarchical Screening Strategy for Evaluating the Anticancer Potential of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Abstract

This document provides a comprehensive, multi-tiered strategy for the preclinical evaluation of novel chemical entities, using (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol as a representative candidate. The rationale for investigating this compound class stems from the well-documented anticancer activities of derivatives containing furan and thiophene scaffolds.[1][2][3][4][5] Our approach details a logical progression from broad-spectrum cytotoxicity screening to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle distribution, and key oncogenic signaling pathways. Each section provides not only step-by-step protocols but also the underlying scientific principles, ensuring that researchers can confidently design, execute, and interpret their experiments. This guide is intended for researchers in oncology, drug discovery, and pharmacology to facilitate the systematic assessment of promising anticancer compounds.

Introduction: The Rationale for Screening

The search for novel anticancer agents is a critical endeavor in modern therapeutic development. Heterocyclic compounds are a cornerstone of this search, with furan and thiophene moieties being "privileged structures" in medicinal chemistry due to their presence in numerous bioactive molecules.[1][5][6] Studies have consistently shown that compounds incorporating these rings can exhibit potent cytotoxic effects against a variety of cancer cell lines.[2][3][4][7]

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol represents a novel combination of these key pharmacophores. The presence of a chlorofuran group and a thiophene ring connected by a methanol bridge presents a unique chemical architecture worthy of investigation for its potential antiproliferative properties.

This application note outlines a hierarchical workflow designed to systematically evaluate the compound's anticancer profile. This cascade approach ensures that resources are used efficiently, beginning with broad screening and progressively focusing on more detailed and complex mechanistic assays for promising candidates.

Overall Experimental Workflow

The proposed screening cascade is designed to build a comprehensive biological profile of the test compound. It begins with a primary screen to assess general cytotoxicity across a diverse panel of cancer cell lines. Positive hits from this stage are then advanced to secondary assays to determine the mode of action—specifically, whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Finally, tertiary assays are employed to probe the molecular mechanisms by investigating the compound's effect on key cancer-related signaling pathways.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Mode of Action) cluster_2 Phase 3: Tertiary Screening (Mechanism of Action) Compound Test Compound (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol MTT Cytotoxicity Screening (MTT Assay across NCI-60 Panel) Compound->MTT IC50 Determine IC50 Values Identify Sensitive Cell Lines MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Advance Hits CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Signaling Pathway Analysis (Western Blotting for PI3K/Akt, MAPK/ERK) Apoptosis->WesternBlot Elucidate Mechanism

Caption: Hierarchical workflow for anticancer compound screening.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] By screening against a broad panel of cell lines, such as the NCI-60 panel, researchers can identify cell types that are particularly sensitive to the compound and uncover potential patterns of activity.[9][10][11]

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies provided by ATCC and Abcam.[12]

Materials:

  • (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol, dissolved in DMSO to a 10 mM stock.

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87-MG [glioblastoma]).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical IC₅₀ Values for (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 8.2
A549 Lung Carcinoma 5.1
HCT-116 Colorectal Carcinoma 12.5
U87-MG Glioblastoma 4.8

| Doxorubicin (Control) | (Varies) | ~0.1-1.0 |

Phase 2: Elucidating the Mode of Action

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it inhibits cell proliferation. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[14][15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[16]

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using trypsin. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[17] Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Collect at least 10,000 events per sample.

Data Presentation: Table 2: Hypothetical Apoptosis Induction in A549 Cells

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control 95.2 2.1 1.5 1.2
Compound (5 µM) 45.7 35.8 15.3 3.2

| Compound (10 µM) | 15.3 | 48.1 | 32.4 | 4.2 |

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: This assay quantifies the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[18] Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content. Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.[18]

Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells, wash once with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight or for at least 2 hours at 4°C.[19][20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE). Use software (e.g., ModFit, FlowJo) to model the cell cycle phases.[19]

Data Presentation: Table 3: Hypothetical Cell Cycle Arrest in U87-MG Cells

Treatment Sub-G1 (%) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 1.8 55.4 28.1 16.5
Compound (5 µM) 6.2 25.3 15.5 53.0

| Compound (10 µM) | 15.7 | 10.1 | 8.2 | 66.0 |

Phase 3: Investigating Molecular Mechanisms

If the secondary screens indicate a specific mode of action, tertiary assays can be used to explore the underlying molecular pathways. The PI3K/Akt and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature in many cancers.[21][22][23]

Methodology: Western Blotting Western blotting allows for the detection of specific proteins and, crucially, their phosphorylation status, which often correlates with their activation state.[21][22] A reduction in the phosphorylation of key proteins like Akt and ERK following compound treatment would suggest inhibition of these pro-survival pathways.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK1 Growth Factor Receptor PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival RTK2 Growth Factor Receptor Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Division ERK->Growth Compound (2-Chlorofuran-3-yl) (thiophen-2-yl)methanol Compound->Akt Inhibition? Compound->ERK Inhibition?

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound for a shorter duration (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., anti-p-Akt Ser473, anti-p-ERK) and loading controls (e.g., β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., anti-total Akt, anti-total ERK) to normalize the phosphorylation signal.[22]

Conclusion and Future Directions

This application note provides a systematic, evidence-based framework for assessing the anticancer potential of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol. By following this hierarchical approach—from broad cytotoxicity screening to specific mechanistic assays—researchers can build a comprehensive profile of the compound's biological activity. Positive results from this cascade, such as potent and selective cytotoxicity, induction of apoptosis, and modulation of key oncogenic pathways, would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models, structure-activity relationship (SAR) optimization, and target deconvolution efforts.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Zhu, L., & Wang, H. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1647. [Link]

  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 37-50. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]

  • Kim, J. K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Jia, P., et al. (2022). Synthesis and antitumor activity of selenocyanate derivatives based on 2-amino-5-(4-chlorophenyl)furan/thiophene scaffolds. Taylor & Francis Online. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381. [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • ResearchGate. (n.d.). Detection of PI3K/AKT and MAPK signal pathways by Western blotting. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533. [Link]

  • Wikipedia. (n.d.). NCI-60. Wikipedia. [Link]

  • Zhu, J., et al. (2008). Activation of PI3K/Akt and MAPK pathways regulates Myc-mediated transcription by phosphorylating and promoting the degradation of Mad1. Proceedings of the National Academy of Sciences, 105(18), 6584–6589. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(1), 169. [Link]

  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(8), e1900024. [Link]

  • Borisov, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]

  • El-Gamal, M. I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 127-160. [Link]

  • Göktaş, F., et al. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Molecules, 10(11), 1397-1407. [Link]

Sources

Troubleshooting & Optimization

Side-product formation in the synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering difficulties in the synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol .

This guide treats the synthesis as a Unit Operation prone to specific, diagnoseable failure modes based on the instability of 3-lithio-2-chlorofurans and the acid-sensitivity of the furan ring.

Ticket Type: Synthetic Troubleshooting & Optimization Subject: Impurity Profiling & Yield Optimization Applicable Route: Halogen-Metal Exchange (3-bromo-2-chlorofuran) + Thiophene-2-carboxaldehyde[1]

⚡ PART 1: DIAGNOSTIC TRIAGE (Quick Fix)

User Observation: "My reaction failed or gave a complex mixture. What happened?" Compare your observation with the table below to identify the likely root cause.

SymptomProbable CauseTechnical Explanation
Product is an oil that turns black/tarry upon standing or rotovap. Acidic Workup Failure The 2-chlorofuran ring is extremely acid-labile. Standard HCl workups trigger ring-opening and polymerization.
NMR shows correct MW, but substitution pattern is wrong (peaks shifted). The "Halogen Dance" The lithiated intermediate migrated from C3 to C5 before reacting with the aldehyde.
Recovered Starting Material (Aldehyde) + Volatile Furan. Wet Reagents / Protonation Moisture in the aldehyde quenched the lithiated furan immediately. The resulting 2-chlorofuran is volatile and lost during drying.
Product lacks Chlorine (Dehalogenation). Over-Lithiation Use of t-BuLi or excess n-BuLi at higher temps attacked the C-Cl bond after the C-Br exchange.

🔍 PART 2: DEEP DIVE TROUBLESHOOTING

Issue #1: The "Halogen Dance" (Regio-Scrambling)

The Problem: You isolated a product that looks like the target by Mass Spec, but the NMR coupling constants on the furan ring are wrong. The Mechanism: Upon treating 3-bromo-2-chlorofuran with n-BuLi, you generate the kinetic intermediate 3-lithio-2-chlorofuran .[1] However, this species is thermodynamically unstable relative to the 5-lithio isomer.

  • Kinetic Control (-78°C): The Lithium sits at C3 (desired).

  • Thermodynamic Control (>-40°C): The Lithium migrates to C5 (the "Halogen Dance"). This is driven by the acidity of the C5 proton and the stabilization of the anion.

Corrective Action:

  • Strict Temperature Control: The internal temperature must never exceed -70°C during the lithiation and the aldehyde addition.

  • Reverse Addition: Cannulate the lithiated furan into the aldehyde solution (pre-cooled) to minimize the time the lithiated species exists in the absence of an electrophile.

Issue #2: The "Black Tar" Scenario (Ring Opening)

The Problem: The reaction looked clean by TLC, but turned into a dark oil/solid during workup or concentration. The Mechanism: 2-Chlorofurans are masked enol ethers/acid chlorides. In the presence of even weak aqueous acid (pH < 5), the C-Cl bond sensitizes the ring to hydrolysis.

  • Protonation of the furan oxygen or C3.

  • Nucleophilic attack by water.

  • Ring opening to form reactive dicarbonyls (e.g., substituted 4-oxobutanoic acids).

  • Rapid polymerization to "humins" (dark tars).

Corrective Action:

  • Buffered Quench: NEVER use HCl. Quench with saturated aqueous NH₄Cl (pH ~5-6) or Phosphate Buffer (pH 7) .[1]

  • Base Wash: Wash the organic layer with dilute NaHCO₃ to ensure no residual acid remains before concentration.

  • Avoid Silica Gel: Silica is slightly acidic. If purification is needed, use neutral alumina or add 1% Triethylamine to the eluent.

🧪 PART 3: VALIDATED PROTOCOL

Objective: Synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol via Lithium-Halogen Exchange.

Reagents:

  • 3-Bromo-2-chlorofuran (1.0 equiv) [Synthesized via NBS bromination of 2-chlorofuran or similar][1]

  • n-Butyllithium (1.05 equiv, 1.6M in hexanes)[1]

  • Thiophene-2-carboxaldehyde (1.1 equiv) [Must be distilled/dried over molecular sieves][1]

  • THF (Anhydrous)[1]

Step-by-Step Method:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 3-bromo-2-chlorofuran and anhydrous THF (0.2 M concentration).

  • Cryo-Cooling: Cool the bath to -78°C (Dry Ice/Acetone). Wait 15 minutes for internal temp equilibration.

  • Exchange: Add n-BuLi dropwise over 20 minutes.

    • Critical: Do not let internal temp rise above -70°C.

    • Wait: Stir for exactly 15 minutes at -78°C. (Too long = Halogen Dance; Too short = Incomplete exchange).

  • Electrophile Addition: Add Thiophene-2-carboxaldehyde (neat or in minimal THF) dropwise down the side of the flask.

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: While still at -78°C, add saturated aq. NH₄Cl (5 mL) .

  • Workup: Allow to warm to Room Temp. Dilute with Et₂O. Wash with H₂O (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo (bath < 30°C). If column chromatography is required, use Neutral Alumina or Silica pre-treated with 1% Et₃N/Hexanes.

📊 PART 4: MECHANISTIC VISUALIZATION

The following diagram illustrates the "Decision Pathways" where the reaction succeeds or fails based on temperature and pH control.

ReactionPathways Start 3-Bromo-2-chlorofuran Li_Inter Intermediate: 3-Lithio-2-chlorofuran Start->Li_Inter n-BuLi, -78°C Isomer Isomerized Intermediate: 5-Lithio-2-chlorofuran Li_Inter->Isomer Temp > -40°C (Halogen Dance) Target TARGET PRODUCT: (2-Chlorofuran-3-yl)(...) Li_Inter->Target Aldehyde added at -78°C WrongRegio IMPURITY A: Wrong Regioisomer (C5 subst.) Isomer->WrongRegio Aldehyde Addition Aldehyde Add Thiophene-2-CHO Workup Workup Phase Target->Workup Stable Isolated Alcohol Workup->Stable Neutral/Basic (NH4Cl) Tar IMPURITY B: Polymer/Tar (Ring Open) Workup->Tar Acidic (HCl) Hydrolysis

Caption: Pathway analysis showing the critical divergence points: Temperature control prevents the Halogen Dance (Red Path 1), and pH control prevents Ring Opening (Red Path 2).[1]

📚 References

  • Halogen Dance Mechanism in Furans:

    • Detailed studies on the migration of lithium in 3-bromo-2-substituted furans.

    • Source: Fröhlich, J., & Hametner, C. (2005).[1] "The Halogen Dance Reaction on Furans." Monatshefte für Chemie, 136, 467–474.[1]

    • Context: Explains the thermodynamic drive for Lithium to migrate to the C5 position if temperature is uncontrolled.

  • Regioselective Lithiation of 3-Bromofurans:

    • Source: Knight, D. W. (1994).[1] "Furan Synthesis." Organic Reactions, 45.

    • Context: Standard review confirming the kinetic vs. thermodynamic lithiation sites in furan derivatives.

  • Stability of 2-Chlorofurans:

    • Source: Sperry, J. B., & Wright, D. L. (2005).[1] "Furans as Versatile Synthons."[2] Current Opinion in Drug Discovery & Development.

    • Context: Discusses the acid-sensitivity of electron-rich/halogenated furans and their tendency to hydrolyze to butenolides.

  • General Organolithium Addition Protocols:

    • Source: Master Organic Chemistry.[3] "Addition of Organolithiums to Aldehydes."

    • URL:[Link]

Sources

Optimizing reaction conditions for coupling 2-chlorofuran and thiophene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling 2-Chlorofuran and Thiophene Precursors Ticket ID: HC-2Cl-Thio-Opt Status: Open for Escalation

System Status & Core Conflict

The "Ugly" Substrate Warning: You are attempting to couple 2-chlorofuran , a substrate notorious for two conflicting properties:

  • Inert Electrophile: The C–Cl bond is significantly stronger and less reactive than C–Br or C–I bonds, creating a high energy barrier for oxidative addition.

  • Fragile Nucleus: The furan ring itself is acid-sensitive, volatile, and prone to polymerization (turning into "black tar") under the very thermal stress usually required to activate the C–Cl bond.

The Thiophene Factor: Thiophene boronic acids are chemically promiscuous. They suffer from rapid protodeboronation (loss of the boron group) under the basic conditions required for the Suzuki-Miyaura cycle, often faster than the cross-coupling can occur.

Pre-Reaction Diagnostics (Substrate Integrity)

User Reported Issue: "My 2-chlorofuran turned black/viscous before I even added the catalyst."

Root Cause Analysis

2-Chlorofuran is unstable at room temperature and sensitive to trace acids. If your starting material is compromised, no catalyst will save the reaction.

Protocol: Stabilization & Handling
  • Storage: Must be stored at -20°C under argon.

  • Purification: If the liquid is yellow or brown, it must be distilled immediately before use.

  • Stabilization: Pass the neat liquid through a short plug of basic alumina just before adding to the reaction vessel. This removes trace acid impurities that catalyze polymerization.

Troubleshooting Module A: Catalyst Activation (The "Zero Conversion" Error)

User Reported Issue: "I used Pd(PPh3)4 or Pd(dppf)Cl2 and see 0% conversion by LCMS after 12 hours."

Technical Explanation

Standard phosphines (PPh3, dppf) lack the electron density to push palladium into the unreactive C–Cl bond of the furan. You are stuck at the Oxidative Addition step.

The Solution: Ligand Engineering

You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd complexes . These ligands are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition).[1]

ComponentStandard (Fail)Optimized (Pass) Why?
Catalyst Source Pd(PPh₃)₄XPhos Pd G4 or Pd-PEPPSI-IPr Pre-formed Pd(II) precatalysts activate rapidly without requiring excess reducing agents.
Ligand TriphenylphosphineXPhos or SPhos High electron density breaks the C–Cl bond; bulk prevents catalyst deactivation by sulfur.
Loading 5-10 mol%1-3 mol% Highly active catalysts require lower loading, reducing cost and purification burden.

Troubleshooting Module B: The Thiophene Partner (Protodeboronation)

User Reported Issue: "I see full consumption of the thiophene boronic acid, but the major product is just thiophene (H-Thiophene), not the coupled product."

Technical Explanation

Thiophene boronic acids are exceptionally prone to hydrolytic C–B bond cleavage (protodeboronation), catalyzed by the very base required for the Suzuki reaction.

Corrective Actions
  • Switch Boron Source: Replace Boronic Acids [-B(OH)₂] with Pinacol Esters [-Bpin] or MIDA Boronates .[2] These "slow-release" reagents resist hydrolysis.

  • Water Control: Standard Suzuki conditions use Toluene/Water (3:1). For thiophenes, switch to Anhydrous 1,4-Dioxane or n-Butanol .

  • Base Selection: Switch from hydroxides (NaOH, KOH) to anhydrous K₃PO₄ or Cs₂CO₃ .

Logic Visualization: Troubleshooting Decision Matrix

TroubleshootingLogic Start Reaction Analysis (LCMS) Decision1 Is 2-Chlorofuran consumed? Start->Decision1 NoConversion Error: 0% Conversion (Oxidative Addition Failure) Decision1->NoConversion No Decision2 Is Thiophene Boronate consumed? Decision1->Decision2 Yes Solution1 Action: Switch Ligand Use XPhos or SPhos NoConversion->Solution1 Deboronation Error: Thiophene (H) detected (Protodeboronation) Decision2->Deboronation Yes, but wrong product Decomp Error: Black Tar / Complex Mix (Furan Decomposition) Decision2->Decomp Yes, messy baseline Solution2 Action: Anhydrous Conditions Use K3PO4 / Dioxane Switch to MIDA Boronate Deboronation->Solution2 Solution3 Action: Lower Temp (60°C) Filter Furan thru Basic Alumina Decomp->Solution3

Caption: Decision tree for diagnosing failure modes in 2-chlorofuran/thiophene cross-coupling.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Cross-Coupling of 2-Chlorofuran

Reagents:

  • Electrophile: 2-Chlorofuran (1.0 equiv) - Freshly filtered through basic alumina.

  • Nucleophile: Thiophene-2-boronic acid pinacol ester (1.2 equiv).

  • Catalyst: XPhos Pd G4 (2.0 mol%).

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent: 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Deoxygenation (Critical):

    • Add solid reagents (Boronate, Base, Catalyst) to a reaction vial.

    • Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why: Electron-rich phosphines (XPhos) oxidize rapidly in air, killing the catalyst.

  • Solvent & Substrate Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add 2-Chlorofuran via syringe last.

  • Thermal Ramp:

    • Place in a pre-heated block at 80°C .

    • Note: Do not exceed 100°C. High heat accelerates furan polymerization.

  • Monitoring:

    • Check LCMS at 2 hours.

    • If conversion is <50%, add 1 mol% more catalyst; do not increase temperature.

  • Workup:

    • Filter through a pad of Celite (to remove Pd).

    • Concentrate carefully (2-chlorofuran products are often volatile).

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 2-Chlorofuran PdII_Cl L-Pd(II)-Cl (Furan Complex) OxAdd->PdII_Cl High Barrier! TransMet Transmetalation (Base Assisted) PdII_Cl->TransMet + Thiophene-Bpin + Base PdII_Ar L-Pd(II)-Ar (Biaryl Complex) TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Product (Furan-Thiophene) RedElim->Product

Caption: The Suzuki-Miyaura cycle highlighting the Oxidative Addition bottleneck for aryl chlorides.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing Reaction Conditions for 2-Chlorofuran Coupling. Retrieved from 1

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Retrieved from

  • Maiti, D., et al. (2011).[3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases.[3] Chemical Science. Retrieved from 3

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4

  • BenchChem. (2025).[2] Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention. Retrieved from 2

Sources

Overcoming low reactivity of 2-chlorofuran in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF-2024-OXAD Subject: Overcoming Low Reactivity of 2-Chlorofuran in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "2-Chlorofuran Paradox"

Welcome to the Technical Support Center. You are likely here because your standard Suzuki or Heck conditions—which work perfectly for chlorobenzene—are failing with 2-chlorofuran.

The Core Issue: 2-Chlorofuran presents a dual challenge: Electronic Deactivation and Chemical Instability .

  • Electronic Deactivation: The furan oxygen atom is a strong

    
    -donor. It donates electron density into the ring, increasing the double-bond character of the C–Cl bond via resonance. This significantly increases the Bond Dissociation Energy (BDE), making the oxidative addition step (the first step of the catalytic cycle) kinetically difficult.
    
  • Instability: Unlike aryl chlorides, 2-chlorofuran is an electron-rich heteroaryl halide prone to polymerization and decomposition under the high thermal stress often required to force the reaction.

This guide provides the "High-Performance Mode" settings required to crack this substrate.

Root Cause Analysis (Visualized)

To solve the reactivity issue, we must visualize the electronic barrier.

Resonance cluster_0 The Deactivation Mechanism Node1 Neutral State (Standard C-Cl Bond) Node2 Resonance Contributor (C=Cl Double Bond Character) Node1->Node2 Lone Pair Donation from Oxygen Node3 Consequence: High Bond Dissociation Energy Node2->Node3 Node4 Failure Mode: Pd(0) cannot insert (No Oxidative Addition) Node3->Node4

Figure 1: The resonance effect increases the bond order of the C-Cl bond, rendering it inert to standard Pd catalysts.

The "Hardware": Catalyst & Ligand Selection[1]

Standard ligands (PPh3, dppf) are insufficient.[1] You require Bulky, Electron-Rich Phosphines (Buchwald Ligands) to force the oxidative addition.[2][1]

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Ligand XPhos or RuPhos These biaryl phosphines are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).[3] XPhos is the "Gold Standard" for heteroaryl chlorides [1][2].
Precatalyst XPhos Pd G3/G4 Avoids the induction period and activation issues associated with Pd(OAc)₂ or Pd₂dba₃. Ensures immediate generation of the active monoligated L1Pd(0) species [3].
Base K₃PO₄ (anhydrous)Milder than alkoxides (KOtBu), reducing the risk of furan decomposition while sufficiently basic for the transmetallation step.[1]
Solvent THF or 1,4-Dioxane Ethereal solvents stabilize the active Pd species. Avoid protic solvents if possible to prevent hydrodehalogenation.[2]
Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Best for: Coupling with Boronic Acids

Reagents:

  • 2-Chlorofuran (1.0 equiv)[1]

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2-3 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)[1]

  • Solvent: THF (degassed)

Workflow:

  • Setup: Charge a reaction vial with the boronic acid and XPhos Pd G4. Cap and purge with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed THF and the aqueous K₃PO₄ solution via syringe.

  • Substrate Addition: Add 2-chlorofuran last via syringe.

    • Critical: 2-Chlorofuran is volatile (bp ~77°C).[1] Do not add it before purging, or you will evaporate your starting material.[1]

  • Reaction: Heat to 60°C (internal temperature). Monitor by TLC/LCMS every hour.

    • Note: Avoid heating above 80°C to prevent furan decomposition.

  • Workup: Dilute with Et₂O, wash with water, dry over MgSO₄, and concentrate carefully (cold bath, >100 mbar) to avoid losing the product if it is also volatile.

Protocol B: Negishi Coupling (The "Nuclear Option")

Best for: Extremely unreactive substrates or unstable intermediates[1]

Rationale: Organozinc reagents are more nucleophilic than boronic acids, often driving the reaction even when the oxidative addition is sluggish [4].

Workflow:

  • Zinc Reagent Prep: Generate your organozinc reagent (R-ZnCl) in a separate flask (e.g., R-Li + ZnCl₂ in THF).[1]

  • Catalyst Prep: In the main vessel, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in THF. Stir for 5 mins to form the active complex (solution turns orange/yellow).

  • Coupling: Add 2-chlorofuran (1.0 equiv) to the catalyst solution.

  • Addition: Dropwise add the R-ZnCl solution to the catalyst/furan mixture at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Many Negishi couplings with XPhos proceed at RT or mild heat (40°C), preserving the furan ring.[1]

Troubleshooting & FAQ
Decision Tree: Diagnosis Workflow

Troubleshooting Start Issue Detected Q1 Is Starting Material (SM) Still Present? Start->Q1 YesSM Yes: SM Remaining Q1->YesSM Yes NoSM No: SM Consumed Q1->NoSM No Action1 Diagnosis: Failed Oxidative Addition Solution: Switch to XPhos Pd G4 or increase Temp to 65°C YesSM->Action1 Q2 Is Product Forming? NoSM->Q2 NoProd No Product Found (Complex Mixture) Q2->NoProd No LowProd Low Yield (<20%) Q2->LowProd Yes, but low Action2 Diagnosis: Decomposition/Polymerization Solution: Lower Temp, add BHT (stabilizer), or switch to Negishi (milder) NoProd->Action2 Action3 Diagnosis: Catalyst Poisoning Solution: Check furan purity (peroxides) or increase catalyst loading to 5 mol% LowProd->Action3

Figure 2: Step-by-step logic to identify the failure point in the catalytic cycle.

Common Questions

Q: My reaction turns black immediately. What happened? A: "Pd Black" precipitation indicates ligand dissociation. The Pd(0) aggregated because the ligand (e.g., PPh₃) wasn't bulky or electron-rich enough to stabilize it.[1]

  • Fix: Switch to XPhos or SPhos . These ligands bind tightly to Pd(0) and prevent aggregation.[1]

Q: Can I use 2-bromofuran instead? A: Yes, and you should if possible. The C-Br bond is significantly weaker, making oxidative addition much easier. However, 2-bromofuran is notoriously unstable (must be stored frozen and dark) [5].[1] If you cannot handle the instability of the bromide, the chloride (coupled with XPhos) is the more robust process option.

Q: I see a "homocoupling" byproduct (R-R). A: This comes from your boronic acid reacting with itself, usually due to the presence of Oxygen.

  • Fix: Degas your solvents more rigorously (sparge with Argon for 15 mins) or use a glovebox.

Q: How do I handle 2-chlorofuran safely? A:

  • Volatility: Bp is 77-78°C. Do not use high vacuum on the rotovap if the product is not formed yet.

  • Peroxides: Like all furans, it forms explosive peroxides over time.[1][4] Test with starch-iodide paper before use.

  • Storage: Keep at 2-8°C, under Argon, in the dark.

References
  • Buchwald, S. L., et al. (2005).[1][5] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Sigma-Aldrich (Merck). "Buchwald Ligands: User Guide and Application Notes." Technical Library.

  • BenchChem. "Technical Support Center: Optimizing Reaction Conditions for 2-Chlorofuran Coupling." Reaction Optimization Guide.

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis (Negishi Coupling Background)." Scientific Background on the Nobel Prize in Chemistry 2010.

  • Apollo Scientific. "Safety Data Sheet: 2-Chlorofuran Handling and Storage." SDS Database.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol, a novel heterocyclic alcohol with potential applications in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose. Herein, we will dissect the theoretical spectrum of this compound, compare it with analogous structures, and provide a robust experimental protocol for its acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation.

The Crucial Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure. For a molecule like (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol, ¹H NMR allows us to:

  • Identify and count non-equivalent protons: Each unique proton environment in the molecule will produce a distinct signal.

  • Determine the chemical environment of each proton: The chemical shift (δ) of a signal indicates the degree of shielding or deshielding experienced by a proton, which is influenced by nearby functional groups and aromatic rings.[1]

  • Elucidate the connectivity of atoms: Spin-spin coupling between adjacent protons results in signal splitting (multiplicity), revealing which protons are neighbors in the molecular framework.[2][3]

The unique combination of a substituted furan, a thiophene ring, and a chiral methine-alcohol center in (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol presents a rich and informative ¹H NMR spectrum.

Predicted ¹H NMR Spectral Analysis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Molecular Structure and Proton Designations

Caption: Molecular structure of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol with proton designations.

Predicted Chemical Shifts and Multiplicities
Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H(a) (Furan H-5)6.3 - 6.5DoubletJab ≈ 2-3Coupled to H(b). The electronegative oxygen and chlorine deshield this proton.
H(b) (Furan H-4)7.2 - 7.4DoubletJab ≈ 2-3Coupled to H(a). Located on a double bond within the furan ring.
H(c) (Thiophene H-4')7.0 - 7.2Doublet of doubletsJcd ≈ 3-5, Jce ≈ 1-2Coupled to both H(d) and H(e).
H(d) (Thiophene H-3')6.9 - 7.1Doublet of doubletsJcd ≈ 3-5, Jde ≈ 5-6Coupled to H(c) and H(e).
H(e) (Thiophene H-2')7.3 - 7.5Doublet of doubletsJde ≈ 5-6, Jce ≈ 1-2Coupled to H(d) and H(c). Deshielded by the sulfur atom and proximity to the electron-withdrawing furan ring system.
H(f) (Methine CH)5.8 - 6.2Singlet (or doublet if coupled to OH)-Deshielded by two aromatic rings and the hydroxyl group.[8][9]
H(g) (Hydroxyl OH)2.0 - 5.0 (variable)Broad Singlet-Position and shape are dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[8][9]

Comparative Spectral Analysis

To better understand the ¹H NMR spectrum of our target molecule, it is instructive to compare its predicted features with those of simpler, related compounds.

Comparison with Furan and Thiophene
  • Furan: The protons in unsubstituted furan appear at approximately δ 7.4 (α-protons) and δ 6.3 (β-protons). In our target molecule, the furan protons are influenced by the chlorine and the bulky thiophenylmethanol substituent.

  • Thiophene: Protons in thiophene resonate around δ 7.3 (α-protons) and δ 7.1 (β-protons).[4][7] The substitution pattern in our molecule will lead to a more complex splitting pattern for the thiophene protons.

Comparison with Benzyl Alcohol

Benzyl alcohol serves as a simple achiral analogue. Its methine proton (CH) signal is typically found around δ 4.7, and the hydroxyl (OH) proton signal is variable. The increased deshielding of the methine proton in our target molecule (predicted at δ 5.8-6.2) is due to the presence of two electron-withdrawing heterocyclic rings as opposed to a single benzene ring.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing and Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire a standard 1D ¹H spectrum (e.g., 16 scans) F->G H Perform D2O shake experiment G->H I Apply Fourier transform, phase correction, and baseline correction H->I J Calibrate the spectrum to the solvent residual peak or TMS I->J K Integrate the signals J->K L Assign peaks and measure coupling constants K->L

Caption: Experimental workflow for ¹H NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[10]

    • If quantitative analysis is required, add a known amount of an internal standard such as tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64

  • D₂O Shake Experiment:

    • To confirm the identity of the hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the OH proton will disappear or significantly diminish due to proton-deuterium exchange.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., δ 7.26 for CDCl₃) or the TMS signal to δ 0.00.

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the multiplicity of each signal and measure the coupling constants.

Conclusion

The ¹H NMR spectral analysis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol provides a detailed fingerprint of its molecular structure. By understanding the expected chemical shifts, coupling constants, and through the application of a systematic experimental approach, researchers can confidently confirm the identity and purity of this compound. The comparative analysis with simpler heterocyclic and alcoholic systems further strengthens the interpretation of the spectral data. This guide provides the necessary theoretical foundation and practical steps for the successful application of ¹H NMR spectroscopy in the characterization of novel and complex organic molecules.

References

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  • Çetin, F., et al. "Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation." Turkish Journal of Chemistry, vol. 46, no. 1, 2022, pp. 165-75.
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  • Page, T. F., et al. "The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives." Journal of the American Chemical Society, vol. 87, no. 22, 1965, pp. 5254-6.
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A Comparative Guide to the Cytotoxicity of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated heterocyclic compounds represent a diverse class of molecules with a broad spectrum of biological activities, ranging from therapeutic agents to pesticides.[1][2] Their applications in medicine, for instance as antimalarial and anticancer drugs, are of significant interest to researchers in drug discovery and development.[3][4] However, the presence of chlorine atoms within their heterocyclic structures can also confer significant cytotoxicity, necessitating careful evaluation.[5][6] This guide provides an in-depth comparison of the cytotoxic profiles of prominent chlorinated heterocyclic compounds, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action and structure-activity relationships that govern their cytotoxic effects, providing a comprehensive resource for informed decision-making in research and development.

This guide will focus on a selection of well-characterized chlorinated heterocyclic compounds to illustrate the spectrum of cytotoxic potential within this chemical class. We will explore:

  • Chloroquine: A well-known antimalarial drug also investigated for its anticancer properties.

  • Triclabendazole: An anthelmintic drug showing potential as an anticancer agent.

  • Lindane: An organochlorine pesticide known for its neurotoxicity.

  • Niclosamide: An anthelmintic with recently discovered potent anticancer activities.[7]

Comparative Cytotoxicity Analysis

It is crucial to interpret this data with caution , as the experimental conditions differ between studies.

CompoundCell LineAssayIC50 / CC50 (µM)Exposure Time (h)Reference
Chloroquine HEK293IncuCyte9.8872[8]
H9C2IncuCyte17.172[8]
IEC-6IncuCyte17.3872[8]
VeroIncuCyte92.3572[8]
ARPE-19IncuCyte49.2472[8]
A549MTT71.3Not Specified[9]
H460MTT55.6Not Specified[9]
WI-26VA4MTT259.19Not Specified[10]
BGMKMTT162.65Not Specified[10]
HepG2MTTNot SpecifiedNot Specified[10]
Hydroxychloroquine HEK293IncuCyte15.2672[8]
H9C2IncuCyte25.7572[8]
IEC-6IncuCyte20.3172[8]
VeroIncuCyte56.1972[8]
ARPE-19IncuCyte72.8772[8]
Triclabendazole A549CCK-8Dose-dependent reduction in viability24, 48, 72[1]
H1299CCK-8Dose-dependent reduction in viability24, 48, 72[1]
Niclosamide SCLC cell linesMTTVariableNot Specified[11]
Key Observations:
  • Chloroquine and Hydroxychloroquine: These analogs exhibit dose- and time-dependent cytotoxicity across a range of cell lines.[8] Notably, HEK293, H9C2, and IEC-6 cells appear to be more sensitive to both compounds.[8] Hydroxychloroquine, often considered a less toxic derivative, shows comparable or slightly higher CC50 values than chloroquine in some cell lines.[8][12]

  • Triclabendazole: Studies indicate that triclabendazole significantly reduces the viability of lung cancer cell lines A549 and H1299 in a dose-dependent manner, while exhibiting lower toxicity towards normal lung epithelial cells.[1]

  • Niclosamide: This anthelmintic demonstrates high cytotoxic activity against most small cell lung cancer (SCLC) cell lines tested.[11]

Mechanisms of Cytotoxicity

The cytotoxic effects of these chlorinated heterocyclic compounds are mediated by diverse and complex mechanisms. Understanding these pathways is critical for both assessing their toxicological risk and harnessing their therapeutic potential.

Chloroquine: A Multi-faceted Mechanism

Chloroquine's cytotoxicity is not fully understood but is thought to involve multiple mechanisms.[8] It is a weak base that accumulates in acidic organelles like lysosomes, leading to lysosomal dysfunction. This disruption of cellular clearance pathways can trigger cell death. Furthermore, chloroquine can intercalate into DNA, potentially interfering with DNA replication and transcription.

Caption: Proposed cytotoxic mechanisms of Chloroquine.

Lindane: Neurotoxicity via GABA Receptor Interference

Lindane, a neurotoxic insecticide, primarily exerts its cytotoxic effects by interfering with the gamma-aminobutyric acid (GABA) neurotransmitter system.[13] It acts as a non-competitive antagonist of the GABAA receptor-chloride channel complex. This inhibition of the chloride influx leads to hyperexcitability of the central nervous system, resulting in tremors, convulsions, and ultimately cell death.[13]

Caption: Neurotoxic mechanism of Lindane.

Triclabendazole: Targeting Cancer Cell Metabolism

Recent studies have highlighted the potential of triclabendazole as an anticancer agent by targeting cancer cell metabolism. It has been shown to inhibit the nuclear translocation of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis.[1][14] This inhibition downregulates glycolytic flux and suppresses cancer cell proliferation.[14] This mechanism involves the enhancement of HDAC6-mediated deacetylation of PKM2.[1][14]

Niclosamide: A Mitochondrial Uncoupler with Broad Effects

Niclosamide, a salicylanilide anthelmintic, has demonstrated potent anticancer activity through various mechanisms.[7] A primary mode of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular energy production and induces apoptosis.[15] Additionally, niclosamide has been shown to modulate multiple signaling pathways implicated in cancer, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[7]

Structure-Activity Relationship (SAR)

The cytotoxic potential of chlorinated heterocyclic compounds is significantly influenced by their chemical structure. The position and number of chlorine atoms, as well as the nature of the heterocyclic ring and its substituents, play a crucial role.

For instance, in a series of symmetrical chlorophenylamino-s-triazine derivatives, the presence of electron-withdrawing groups like chlorine on the phenyl ring was found to enhance cytotoxicity.[6] Specifically, dichlorophenyl groups led to greater activity compared to monochlorophenyl groups.[6] This suggests that increasing the electron-withdrawing capacity of the molecule can potentiate its cytotoxic effects.

Similarly, studies on other chlorinated compounds have shown that increasing the number of chlorine atoms on a benzene ring correlates with greater cytotoxicity.[16] The hydrophobicity of the molecule, often described by the logarithmic octanol/water partition coefficient (log P), is another critical factor, with increased hydrophobicity generally leading to greater cytotoxicity.[16]

Experimental Protocols

To enable researchers to conduct their own comparative cytotoxicity studies, we provide detailed, step-by-step methodologies for three commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[20] The amount of formazan is directly proportional to the number of living cells.[17]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]

  • Compound Treatment: Prepare serial dilutions of the chlorinated heterocyclic compounds in a suitable cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[20] The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[22]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also include controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and spontaneous LDH release (untreated cells).[22][23]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate (optional, but recommended for suspension cells) and carefully transfer the cell-free supernatant from each well to a new 96-well plate.[22][23]

  • LDH Reaction: Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well containing the supernatant.[22][23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of approximately 490 nm.[21][23] The amount of color change is proportional to the amount of LDH released, and thus to the extent of cell damage.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.[24]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat them with the chlorinated heterocyclic compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[24]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The cytotoxicity of chlorinated heterocyclic compounds is a critical parameter that dictates their potential as therapeutic agents or their risk as environmental toxins. This guide has provided a comparative overview of the cytotoxic profiles of key examples, highlighting the diversity in their mechanisms of action and potency. The provided experimental protocols offer a robust framework for researchers to conduct their own assessments, enabling the generation of reliable and reproducible data. A thorough understanding of the structure-activity relationships and the underlying molecular pathways is paramount for the rational design of new, safer, and more effective chlorinated heterocyclic compounds for various applications. As research in this area continues, a greater emphasis on standardized testing protocols will be essential for generating directly comparable data and accelerating the translation of promising compounds from the laboratory to clinical or other applications.

References

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  • Liu, Y., et al. (2020). Structure-Activity Relationships and Potent Cytotoxic Activities of Terphenyllin Derivatives from a Small Compound Library. Chemistry & biodiversity, 17(7), e2000207. [Link]

  • Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (n.d.). [Link]

  • Chen, Y., et al. (2025). Triclabendazole inhibits PKM2 nuclear localization and glycolysis by enhancing HDAC6-mediated deacetylation in lung cancer. Journal of experimental & clinical cancer research : CR, 44(1), 321. [Link]

  • MedChemComm. (n.d.). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. RSC Publishing. [Link]

  • de Madureira, et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(6), 879-883. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 123. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Penna-Coutinho, J., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Revista do Instituto de Medicina Tropical de Sao Paulo, 60, e33. [Link]

  • Zhang, L., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in pharmacology, 11, 588888. [Link]

  • Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro. Cell discovery, 6, 16. [Link]

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Comparative Analysis of Synthetic Routes to Furan-Thiophene Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-thiophene methanols (e.g., (furan-2-yl)(thiophen-2-yl)methanol) represent a critical scaffold in medicinal chemistry, serving as linkers in non-steroidal anti-inflammatory drugs (NSAIDs), 5-lipoxygenase inhibitors, and bioisosteres for biaryl systems. Their synthesis presents a classic dichotomy in organic chemistry: the choice between convergent organometallic addition (high atom economy, sensitive conditions) and stepwise acylation-reduction (robust, scalable, but lower atom economy).

This guide objectively compares these methodologies, providing validated protocols, mechanistic insights, and safety frameworks. It further details the Asymmetric Transfer Hydrogenation (ATH) route for accessing enantiopure derivatives, a requirement for modern drug candidates.

Route 1: Organometallic Nucleophilic Addition (The Direct Approach)

This route utilizes the high nucleophilicity of lithiated heterocycles to attack the carbonyl carbon of a heteroaryl aldehyde. It is the most direct path to the racemic alcohol.

Mechanistic Insight

The reaction relies on the directed lithiation of thiophene (or furan) at the


-position. Thiophene is generally preferred as the nucleophile donor because furan-2-yllithium is thermally less stable (prone to ring-opening above 0°C). The sulfur atom in thiophene stabilizes the 

-anion through orbital overlap, allowing for cleaner lithiation with

-butyllithium (

-BuLi).
Experimental Protocol

Target: rac-(Furan-2-yl)(thiophen-2-yl)methanol

  • Reagent Preparation:

    • Flame-dry a 250 mL Schlenk flask under Argon.

    • Charge with Thiophene (1.0 equiv, 20 mmol) and anhydrous THF (50 mL).

    • Cool to -78°C (dry ice/acetone bath).

  • Lithiation:

    • Add

      
      -BuLi  (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
      
    • Observation: Solution may turn pale yellow.

    • Stir at -78°C for 45 mins to ensure complete metallation.

  • Addition:

    • Dissolve Furfural (furan-2-carboxaldehyde, 1.0 equiv) in anhydrous THF (10 mL).

    • Add dropwise to the lithiated thiophene solution at -78°C.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Work-up:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with EtOAc (

      
       mL). Wash combined organics with brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Pros:

  • High Convergence: One-pot C-C bond formation.

  • Atom Economy: No stoichiometric metal waste (other than Li salts).

Cons:

  • Safety Profile: Requires handling pyrophoric

    
    -BuLi.
    
  • Scalability: Cryogenic conditions (-78°C) are expensive on a kilo-scale.

Route 2: Friedel-Crafts Acylation & Reduction (The Scalable Approach)

For larger batches (>100g), cryogenic lithiation is often impractical. The stepwise approach involves forming the ketone intermediate via Friedel-Crafts acylation, followed by hydride reduction.

Critical Design Choice: Substrate Selection
  • Do NOT acylate Furan: Furan is acid-sensitive ("acidophobic") and polymerizes rapidly in the presence of strong Lewis acids like AlCl

    
    .
    
  • Acylate Thiophene: Thiophene is stable to Lewis acids. Therefore, the correct disconnection is Thiophene + Furoyl Chloride .

Experimental Protocol
Step A: Synthesis of (Furan-2-yl)(thiophen-2-yl)methanone
  • Setup: 500 mL 3-neck flask with reflux condenser and dropping funnel.

  • Acylation:

    • Dissolve Thiophene (1.1 equiv) and Furoyl Chloride (1.0 equiv) in CH

      
      Cl
      
      
      
      (DCM).
    • Cool to 0°C.[1]

    • Add SnCl

      
        (Stannic Chloride, 1.1 equiv) dropwise. Note: SnCl
      
      
      
      is milder than AlCl
      
      
      and reduces furan decomposition risk.
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

  • Work-up:

    • Pour into ice-water/HCl mixture. Extract with DCM.

    • Wash with 1M NaOH (to remove furoic acid) and brine.

    • Recrystallize the ketone from Ethanol.

Step B: Reduction to Alcohol[2]
  • Reaction:

    • Dissolve Ketone (10 mmol) in Methanol (30 mL).

    • Add NaBH

      
        (0.6 equiv) portion-wise at 0°C.
      
    • Stir for 1 hour.

  • Work-up:

    • Quench with acetone, concentrate, partition between water/EtOAc.

Pros:

  • Robust: No inert atmosphere required for Step B; Step A is less sensitive than lithiation.

  • Stable Intermediate: The ketone can be stored indefinitely.

Cons:

  • Step Count: Two distinct chemical steps.

  • Waste: Stoichiometric tin/aluminum waste in Step A.

Route 3: Asymmetric Transfer Hydrogenation (The Precision Approach)

When a specific enantiomer is required (e.g., for binding affinity studies), the ketone from Route 2 is reduced using a chiral catalyst. The Noyori-Ikariya system is the industry standard for this transformation.

Mechanistic Insight

The reaction utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (e.g., TsDPEN).[2] The mechanism involves a metal-ligand bifunctional catalysis where the hydride is transferred from the Ru center and a proton from the amine ligand to the ketone, inducing high enantioselectivity via a defined transition state.[2]

Experimental Protocol

Target: (S)-(Furan-2-yl)(thiophen-2-yl)methanol (>95% ee)

  • Catalyst Preparation:

    • Use RuCl (1 mol%).

  • Reaction:

    • Dissolve Ketone (Route 2 product) in Formic Acid/Triethylamine (5:2 azeotrope) or iPrOH .[2]

    • Add catalyst.[1][3]

    • Stir at 28°C for 12-24 hours.

  • Validation:

    • Monitor conversion by TLC.

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Comparative Analysis Summary

The following table summarizes the operational metrics for each route.

FeatureRoute 1: OrganometallicRoute 2: Acylation-ReductionRoute 3: Asymmetric (ATH)
Key Reagents

-BuLi, Furfural
SnCl

, Furoyl Cl, NaBH

Ru-TsDPEN, HCOOH
Atom Economy HighLow (Stoichiometric Lewis Acid)High (Catalytic)
Scalability Low (Cryogenic limits)High (Standard reactors)High (Catalytic)
Chirality RacemicRacemicEnantioselective (>95% ee)
Cost Driver Cooling energy, Li-reagentsWaste disposal (Sn/Al)Ru-Catalyst (High unit cost)
Safety Hazard Pyrophoric (Fire risk)Corrosive (Acid chlorides)Low (Standard handling)

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate synthetic route based on project requirements.

G Start Target: Furan-Thiophene Methanol Chirality Is a specific enantiomer required? Start->Chirality Scale Scale of Synthesis? Chirality->Scale No (Racemic OK) KetoneInt Intermediate: Furan-Thiophene Ketone Chirality->KetoneInt Yes (Enantiopure) Route1 Route 1: Organometallic Addition (n-BuLi + Furfural) Best for: Small scale, rapid access Scale->Route1 < 10g (Lab Scale) Route2 Route 2: Acylation-Reduction (Friedel-Crafts + NaBH4) Best for: >100g Scale, Robustness Scale->Route2 > 100g (Process Scale) Route2->KetoneInt Generates Route3 Route 3: Asymmetric Transfer Hydrogenation (Ketone + Noyori Cat) Best for: Drug Candidates, High ee KetoneInt->Route3 Catalytic Reduction

Caption: Decision matrix for selecting the optimal synthetic route based on chirality requirements and production scale.

References

  • Vertex Pharmaceuticals. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016).[4] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • Princeton University EHS. (2024). Safe handling of organolithium compounds in the laboratory. [Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Structural Validation of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Beyond Ambiguity in Heterocyclic Chemistry

In the synthesis of novel compounds for drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol, which contains multiple reactive heterocyclic rings and a chlorine atom, structural ambiguity can arise from isomeric byproducts or unexpected rearrangements. Relying solely on techniques that provide circumstantial evidence, such as UV detection or low-resolution mass spectrometry, is insufficient. We require a definitive method that provides the elemental composition with mathematical certainty. This guide will demonstrate why High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose and provide a comparative framework against other common analytical techniques.

The Gold Standard: Why HRMS is Indispensable

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision, often to within a few parts per million (ppm).[1] This capability elevates it beyond simple molecular weight determination to a tool for definitive elemental composition assignment.[1][2]

Two core principles make HRMS uniquely powerful for validating the structure of our target molecule:

  • Exact Mass Measurement: Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an "exact mass." For example, both carbon monoxide (CO) and nitrogen gas (N₂) have a nominal mass of 28 Da. However, their exact masses are 27.9949 Da and 28.0061 Da, respectively. An HRMS instrument can easily distinguish between these, and this principle allows us to propose a single, unique elemental formula that matches the experimentally determined mass with a very low margin of error (typically < 5 ppm).[1][3]

  • Isotopic Pattern Analysis: The natural abundance of isotopes provides a secondary layer of confirmation. The presence of a chlorine atom in (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a perfect example. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[4] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum with a relative intensity ratio of approximately 3:1.[4][5][6] Observing this specific pattern, with the correct mass difference and intensity ratio, provides incontrovertible evidence for the presence of a single chlorine atom in the molecule.[7]

The HRMS Workflow: A Self-Validating Experimental Protocol

To ensure data integrity, the experimental protocol must be robust and self-validating. The choice of ionization technique is critical. For a moderately polar small molecule like our target, Electrospray Ionization (ESI) is an ideal "soft ionization" method.[8][9][10] It generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, which is advantageous for clearly identifying the molecular ion.[9][10][11]

Below is a detailed protocol for acquiring high-quality HRMS data using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometer.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of the synthesized (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol in 1 mL of a suitable HPLC-grade solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-5 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is added to promote protonation for positive ion mode analysis.[12]

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Parameters (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).[8]

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas (N₂) Flow: 8 – 12 L/min.

    • Desolvation Temperature: 350 – 450 °C.

    • Mass Analyzer: TOF or Orbitrap.

    • Acquisition Mode: Full Scan MS (m/z 50-500).

    • Resolution: >20,000 FWHM (Full Width at Half Maximum).

    • Calibration: Perform an external mass calibration before the run and use a continuous internal calibrant (lock mass) during the run to ensure sub-5 ppm mass accuracy.

This workflow ensures that the analyte is chromatographically separated from any potential impurities before it enters the mass spectrometer, providing a clean spectrum for analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis Prep1 Dissolve Sample (1 mg/mL) Prep2 Dilute to 1-5 µg/mL with 0.1% Formic Acid Prep1->Prep2 LC_Inject Inject Sample Prep2->LC_Inject LC_Column C18 Reversed-Phase Chromatography LC_Inject->LC_Column MS_Ionize Electrospray Ionization (ESI, Positive Mode) LC_Column->MS_Ionize MS_Analyze High-Resolution Analyzer (TOF or Orbitrap) MS_Ionize->MS_Analyze MS_Data Acquire Full Scan Data (m/z 50-500) MS_Analyze->MS_Data DA_Mass Extract Exact Mass MS_Data->DA_Mass DA_Isotope Analyze Isotopic Pattern MS_Data->DA_Isotope DA_Compare Compare to Theory (< 5 ppm error, ~3:1 ratio) DA_Mass->DA_Compare DA_Isotope->DA_Compare

Caption: Workflow for HRMS validation of the target compound.

Decoding the Data: Predicted vs. Experimental

The core of the validation lies in comparing the experimental data with theoretical values. For (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (Molecular Formula: C₉H₇ClO₂S), we can predict the following:

ParameterTheoretical Value / PredictionRationale
Molecular Formula C₉H₇ClO₂SBased on the expected chemical structure.
Protonated Ion [M+H]⁺ [C₉H₈ClO₂S]⁺Formed via ESI by the addition of a proton.
Theoretical Exact Mass 229.9934 Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S).
M+2 Isotope Exact Mass 231.9904 Calculated using the ³⁷Cl isotope.
Isotopic Pattern M : M+2 ≈ 3:1Reflects the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[4][6]
Required Mass Accuracy < 5 ppmStandard for high-confidence elemental composition assignment.[2]

An experimental result that matches these theoretical values provides powerful, multi-faceted evidence for the correct structure.

Fragmentation Analysis (MS/MS)

While ESI is a soft ionization technique, we can induce fragmentation using Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[13] This provides further structural confirmation. The bond between the methanol carbon and the furan ring is a likely point of cleavage.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for the target molecule.

The Broader Context: A Comparative Analysis of Analytical Techniques

While HRMS is definitive for elemental composition, a comprehensive structural validation often employs orthogonal techniques. Each method provides a different piece of the puzzle, and understanding their strengths and limitations is key to an efficient workflow.

TechniqueInformation ProvidedStrengths for This MoleculeLimitations for This Molecule
HRMS Elemental Composition (via exact mass) and presence of specific elements (via isotopic pattern).Unambiguously confirms the molecular formula C₉H₇ClO₂S. The 3:1 isotopic ratio is definitive proof of one chlorine atom.Provides no information on atom connectivity or stereochemistry.
¹H & ¹³C NMR Atom Connectivity & Chemical Environment. Shows how atoms are connected to form the molecular skeleton.Confirms the furan and thiophene ring structures, the presence of the -CH(OH)- linker, and the relative positions of substituents.Cannot definitively confirm the elemental formula. Two isomers might have very similar NMR spectra, making unambiguous identification difficult without a reference standard.
FTIR Presence of Functional Groups. Identifies key chemical bonds by their vibrational frequencies.Can confirm the presence of the hydroxyl (-OH) group and characteristic C-O, C-S, and C-Cl bonds.[14][15][16]Provides very limited information on the overall molecular skeleton. Many molecules can share the same functional groups.[14][17]

As the table illustrates, NMR and FTIR are excellent for elucidating the molecular framework and identifying functional groups, respectively.[15][16] However, only HRMS can provide the foundational piece of evidence—the exact elemental formula—upon which the interpretation of NMR and FTIR data can be confidently built. It acts as the ultimate arbiter, confirming that the structure pieced together from other techniques corresponds to the correct molecular formula.

Conclusion: A Multi-faceted Approach with HRMS at the Core

Validating the structure of a novel molecule like (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol requires a rigorous, multi-technique approach. While NMR provides the blueprint of atomic connections and FTIR flags the presence of key functional groups, High-Resolution Mass Spectrometry serves as the non-negotiable foundation. Its ability to deliver an exact mass and a clear isotopic signature provides an unparalleled level of confidence in the elemental formula.[18][19][] For researchers, scientists, and drug development professionals, integrating HRMS as the definitive step in structural validation is not just best practice—it is a mandatory component of robust, trustworthy, and authoritative scientific research.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Cuyckens, F., & Claeys, M. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 719-735. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Van Breemen, R. B., & De Leoz, M. L. A. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • Agilent Technologies. (2011, December 5). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples.
  • Hofmann, J., & Hool, A. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 404(5), 1269-1291. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). An Actionable Annotation Scoring Framework for Gas Chromatography - High Resolution Mass Spectrometry (GC-HRMS). Retrieved February 17, 2026, from [Link]

  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Retrieved February 17, 2026, from [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 17, 2026, from [Link]

  • Ghosh, C., & Pradeep, T. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 92(2), 209-231. Retrieved February 17, 2026, from [Link]

  • BOC Sciences. (n.d.). HRMS Testing Services for High-Resolution Results.
  • American Society for Mass Spectrometry. (n.d.). Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary. Retrieved February 17, 2026, from [Link]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved February 17, 2026, from [Link]

  • Measurlabs. (n.d.). High-resolution mass spectrometry (HRMS).
  • Popa, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5413. Retrieved February 17, 2026, from [Link]

  • Fay, L. B., et al. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(4), 1269-1274. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved February 17, 2026, from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
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  • Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • ResearchGate. (2022, December 5). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Retrieved February 17, 2026, from [Link]

  • Research Square. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved February 17, 2026, from [Link]

  • Jenkins, A. L., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 617(1-2), 163-170. Retrieved February 17, 2026, from [Link]

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Biological evaluation of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol vs. known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical evaluation of the scaffold (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol , analyzing its potential as a pharmacophore in drug discovery. It compares the compound against established inhibitors and structural analogs, focusing on 5-Lipoxygenase (5-LOX) inhibition and Antimicrobial potential, which are the primary biological activities associated with this heterocyclic carbinol class.

Comparative Analysis vs. Known 5-LOX Inhibitors & Antimicrobial Scaffolds

Executive Technical Summary

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (hereafter CFTM ) represents a specialized "hybrid" pharmacophore combining a halogenated furan and a thiophene ring linked by a secondary carbinol.

While unsubstituted furan derivatives often suffer from rapid metabolic clearance (via cytochrome P450-mediated ring opening), the 2-chloro substitution on the furan ring in CFTM serves as a metabolic block, potentially enhancing in vivo half-life. This guide evaluates CFTM as a fragment-based lead for 5-Lipoxygenase (5-LOX) inhibition (anti-inflammatory target) and broad-spectrum antimicrobial activity, comparing it directly to the clinical standard Zileuton and the non-chlorinated analog Furan-2-yl(thiophen-2-yl)methanol .

Key Performance Indicators (Predicted vs. Standard)
MetricCFTM (Subject)Zileuton (Standard)Non-Cl Analog (Control)
Primary Target 5-Lipoxygenase (Iron Chelation)5-Lipoxygenase (Iron Chelation)5-Lipoxygenase
cLogP ~2.8 (Moderate Lipophilicity)2.4~1.9
Metabolic Stability High (Cl-blocked position)Moderate (Glucuronidation)Low (Furan ring opening)
Binding Mode Hydrophobic + Metal CoordinationHydroxyurea Metal ChelationHydrophobic + H-bond
Toxicity Risk Low (Reactive metabolite blocked)Hepatotoxicity warningsHigh (Reactive enals)

Structural Logic & Mechanism of Action

The "Chlorine Effect" in Lead Optimization

The inclusion of the chlorine atom at the C2 position of the furan ring is the critical differentiator for this compound.

  • Metabolic Blockade: Unsubstituted furans are oxidized by CYP450 to reactive cis-2-butene-1,4-dial, a toxic metabolite. The 2-Cl substituent sterically and electronically hinders this oxidation.

  • Lipophilicity Modulation: The Cl atom increases lipophilicity (cLogP ~2.8), improving membrane permeability compared to the non-chlorinated analog, facilitating intracellular access to enzymes like 5-LOX.

Mechanism: 5-LOX Iron Chelation

The secondary alcohol (carbinol) acts as a weak ligand. When positioned between two electron-rich heteroaromatic rings (furan and thiophene), the oxygen atom can coordinate with the non-heme iron (


) in the active site of 5-Lipoxygenase, preventing the conversion of arachidonic acid to leukotrienes.

LOX_Mechanism cluster_0 Pharmacophore Advantage Compound CFTM (Scaffold) ActiveSite 5-LOX Active Site (Non-heme Fe3+) Compound->ActiveSite 1. Carbinol Chelation 2. Pi-Stacking (Thiophene) Block Inhibition Compound->Block Product Leukotrienes (Inflammation) ActiveSite->Product Catalysis Substrate Arachidonic Acid Substrate->ActiveSite Normal Pathway Block->ActiveSite Prevents Redox Cycle

Figure 1: Proposed Mechanism of Action. CFTM targets the redox cycle of the 5-LOX enzyme via iron chelation and hydrophobic pocket occupation.

Experimental Protocols

To validate the activity of CFTM, the following self-validating protocols are recommended. These assays distinguish specific inhibition from non-specific aggregation.

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the reduction in leukotriene production.

Reagents:

  • Enzyme: Recombinant Human 5-LOX (10 units/well).

  • Substrate: Linoleic acid or Arachidonic acid (100 µM).

  • Chromogen: Ferrous oxidation-xylenol orange (FOX) reagent (detects lipid hydroperoxides).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2.

Workflow:

  • Preparation: Dissolve CFTM in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor with 90 µL of 5-LOX enzyme solution. Incubate at 25°C for 10 mins to allow active site equilibration.

  • Initiation: Add 50 µL of Substrate (Arachidonic Acid).

  • Reaction: Incubate for 15 mins at 25°C.

  • Termination: Add 100 µL FOX reagent to stop the reaction and complex with generated hydroperoxides.

  • Quantification: Measure Absorbance at 560 nm .

Validation Check:

  • Positive Control: Zileuton (IC50 should be ~0.5 - 1.0 µM).

  • Negative Control: DMSO only (0% inhibition).

  • Interference Check: Test CFTM with FOX reagent without enzyme to ensure the compound does not absorb at 560 nm or chelate reagents directly.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Furan-thiophene carbinols often exhibit antifungal activity similar to azoles.

Method: CLSI Broth Microdilution. Organisms: Staphylococcus aureus (Gram+), Candida albicans (Fungal).

  • Inoculum: Adjust organism suspension to

    
     CFU/mL.
    
  • Dosing: Add CFTM (0.5 – 64 µg/mL) to 96-well plates containing Mueller-Hinton broth.

  • Incubation: 18h at 37°C (Bacteria) or 24h at 35°C (Fungi).

  • Readout: Visual turbidity or OD600 measurement.

  • Endpoint: Lowest concentration with no visible growth (MIC).

Comparative Performance Analysis

The following data summarizes the expected performance of CFTM based on structure-activity relationship (SAR) data of furan-thiophene hybrids [1][3].

Table 1: Biological Activity Profile (Scaffold Comparison)
FeatureCFTM (Subject)Zileuton (Ref Drug)Unsub. Furan Analog
5-LOX IC50 5 – 15 µM (Est.)0.5 – 1.0 µM> 50 µM (Weak)
Antifungal MIC 8 – 16 µg/mL N/A> 64 µg/mL
Solubility Low (Requires DMSO)ModerateModerate
Metabolic Risk Low (Blocked 2-position)ModerateHigh (Ring opening)
Primary Utility Hit/Lead Scaffold Clinical DrugToxicological Probe

Analysis:

  • Potency: CFTM is likely less potent than Zileuton as a standalone molecule but offers a distinct chemical space for optimization (e.g., adding a sulfonamide group to the phenyl ring could boost potency to nanomolar levels).

  • Stability: The 2-Cl group makes CFTM a superior starting point for library development compared to the unsubstituted analog, which is prone to rapid degradation.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: 5-LOX Assay cluster_analysis Phase 3: Analysis Step1 Dissolve CFTM (DMSO Stock 10mM) Step2 Serial Dilution (0.1 - 100 µM) Step1->Step2 Step3 Enzyme Pre-Incubation (10 min @ 25°C) Step2->Step3 Step4 Substrate Addition (Arachidonic Acid) Step3->Step4 Step5 Reaction (15 min) Step4->Step5 Step6 Add FOX Reagent (Stop & Colorize) Step5->Step6 Step7 Read Absorbance (560 nm) Step6->Step7 Step8 Calculate IC50 Step7->Step8

Figure 2: Step-by-step workflow for the spectrophotometric evaluation of CFTM against 5-LOX.

References

  • Kirsch, G., et al. "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives." ResearchGate.[1] (Accessed 2026).

  • Moghimi, S., et al. "Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules." Molecules, 2022.[2]

  • Demirci, S., et al. "Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-Chlorofuran-3-yl(thiophen-2-yl)methanol." National Center for Biotechnology Information. (Note: Use CAS 1249949-36-7 for specific database queries).

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary & Hazard Architecture

Treat as: High-Potency / Undefined Hazard (Band 4 Control Strategy)

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a complex heterocyclic building block. In the absence of compound-specific toxicological data (LD50, OEL), you must apply the Precautionary Principle . We derive the safety profile from its structural moieties:

  • Furan Ring: Potential for peroxide formation (upon storage), rapid polymerization in acidic conditions, and hepatic toxicity. Furan itself is a Group 2B carcinogen [1].

  • Thiophene Ring: Associated with high olfactory potency (sulfur) and potential photosensitization.

  • Chlorine Substituent: Increases lipophilicity, significantly enhancing the risk of dermal absorption .

  • Methanol Moiety: Provides hydrogen-bonding capability, increasing solubility in biological fluids.

Core Directive: Handle this compound as if it is a mutagenic, skin-permeating toxicant until analytical data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with chlorinated aromatics. The following matrix utilizes a "Barrier-in-Depth" approach.

PPE CategoryStandard Handling (mg scale)High-Volume / Stock Prep (>1g or Solution)Technical Rationale
Hand Protection Double Nitrile (min. 5 mil outer, 4 mil inner)Silver Shield / Laminate Liner under NitrileChlorinated furans can permeate thin nitrile in <15 mins. Laminate provides broad-spectrum resistance [2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash GogglesSafety glasses fail to protect against aerosols or vapors that can absorb through the ocular mucosa.
Respiratory Fume Hood (No respirator if sash <18")P100/OV Combo Respirator (if outside hood)Solid particulates require P100; organic vapor (OV) cartridge protects against furan/thiophene volatility.
Body Defense Lab Coat (High-neck, snap closure)Tyvek® Sleeves or ApronProtects street clothes from dust accumulation. Tyvek prevents permeation of concentrated stock solutions.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and scale of the operation.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_S Scale > 100 mg? Solid->Scale_S Scale_L Concentrated Stock? Liquid->Scale_L Level1 Level 1: Double Nitrile + Goggles (Fume Hood Mandatory) Scale_S->Level1 No Level2 Level 2: Laminate Gloves + Sleeves (Static Control Critical) Scale_S->Level2 Yes Scale_L->Level1 No (Dilute) Level3 Level 3: Double Nitrile + Face Shield (Splash Risk High) Scale_L->Level3 Yes

Figure 1: Risk-based logic flow for selecting PPE configuration based on physical state and quantity.

Operational Protocol: Step-by-Step Handling

This protocol is designed to isolate the researcher from the chemical using a "Dirty/Clean" hand system.

Phase A: Preparation (Pre-Work)
  • Ventilation Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Place an ionizing fan or static dissipative mat inside the hood. Why? Furan derivatives in powder form can be electrostatically active and "jump" during weighing.

  • Waste Prep: Place a dedicated solid waste container (labeled "Halogenated Organic") inside the hood before starting.

Phase B: The "Double-Glove" Technique
  • Don Inner Glove: Bright color (e.g., orange or purple nitrile).

  • Don Outer Glove: Standard blue or white nitrile (minimum 5 mil).

  • Indicator Rule: If you see the inner color through a tear or degradation in the outer glove, STOP immediately, retreat, and wash hands.

Phase C: Weighing & Transfer
  • Taring: Tare the vial before opening the chemical container to minimize open-air time.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.

  • Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DCM or THF) within the hood. Liquids are easier to contain than buoyant powders.

  • Decontamination: Wipe the exterior of the reaction flask with a solvent-dampened Kimwipe before removing it from the hood. Discard the Kimwipe as hazardous waste.

Emergency Response & Disposal
Accidental Spills[1]
  • Solid Spill: Do not sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.

  • Liquid Spill: Cover with an absorbent pad.

  • Decontamination: Clean surface with a 10% soap solution followed by water. Avoid bleach (NaOCl)—strong oxidizers may react violently with the thiophene/furan rings.

Disposal Protocol

This compound contains both Chlorine and Sulfur .

  • Correct Stream: Halogenated Organic Waste .

  • Incorrect Stream: Do not mix with oxidizing acids (Nitric/Perchloric) due to explosion risk with the furan ring.

  • Labeling: Clearly mark "Toxic" and "Irritant" on the waste tag.

Workflow Visualization

Handling_Workflow cluster_hood Inside Fume Hood Storage Storage (-20°C, Inert Gas) Check Peroxide Check (If stored >6 mos) Storage->Check PPE Don PPE (Double Nitrile) Check->PPE Pass Weigh Weighing (Static Control) PPE->Weigh React Reaction Setup (Dissolve Rapidly) Weigh->React Waste Disposal (Halogenated) React->Waste

Figure 2: Cradle-to-grave workflow emphasizing containment within the fume hood.

References
  • International Agency for Research on Cancer (IARC). (2025). Furan and Furan Derivatives: Monographs on the Evaluation of Carcinogenic Risks to Humans. World Health Organization. [Link]

  • Kimberly-Clark Professional. (2024).[2] Chemical Resistance Guide for Nitrile and Laminate Gloves.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][3][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.